4,4'-Dichlorobenzhydrol
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYGURFBULKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075367 | |
| Record name | p,p'-Dichlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-97-1 | |
| Record name | 4,4′-Dichlorobenzhydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorobenzhydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-97-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 90-97-1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,p'-Dichlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dichloro-α-phenylbenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLOROBENZHYDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR5KH591G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Dichlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,4'-Dichlorobenzhydrol, a key intermediate in the preparation of various compounds. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound, also known as bis(4-chlorophenyl)methanol, is a diarylmethanol derivative. Its synthesis is of significant interest due to its utility as a precursor in the manufacturing of various organic molecules. The primary and most direct route to this compound involves the reduction of its corresponding ketone, 4,4'-Dichlorobenzophenone. This guide will explore the most common and effective methods for this transformation, as well as an alternative Grignard synthesis route.
Synthesis of the Precursor: 4,4'-Dichlorobenzophenone
The common starting material for the synthesis of this compound is 4,4'-Dichlorobenzophenone. This precursor is typically synthesized via a Friedel-Crafts acylation reaction.
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis involves the electrophilic aromatic substitution of chlorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, making it a potent electrophile that is then attacked by the electron-rich chlorobenzene ring.
Figure 1: Synthesis of 4,4'-Dichlorobenzophenone.
Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene
A typical procedure involves the slow addition of 4-chlorobenzoyl chloride to a stirred suspension of anhydrous aluminum chloride in chlorobenzene at a controlled temperature. The reaction mixture is then stirred until completion, followed by quenching with ice and hydrochloric acid. The organic product is extracted, washed, and purified, typically by recrystallization.
Synthesis of this compound
The conversion of 4,4'-Dichlorobenzophenone to this compound is a reduction reaction. Several methods are commonly employed, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Reduction via Hydride Reagents
Hydride reagents are a common choice for the reduction of ketones to secondary alcohols due to their high efficiency and selectivity.
Sodium borohydride is a mild and selective reducing agent that is easy to handle, making it a popular choice in laboratory settings.
Reaction Mechanism
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 4,4'-Dichlorobenzophenone. The resulting alkoxide is then protonated during the workup to yield the final alcohol product.
Figure 2: NaBH₄ reduction pathway.
Experimental Protocol
To a solution of 4,4'-Dichlorobenzophenone in a suitable solvent such as methanol or ethanol, sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched, typically with water or a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
Quantitative Data
| Parameter | Value |
| Starting Material | 4,4'-Dichlorobenzophenone |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol/Ethanol |
| Typical Yield | >90% (based on analogous reactions) |
| Purity | High, often requires minimal purification |
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of ketones, often providing high yields and purity.
Reaction Mechanism
This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The ketone is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Figure 3: Catalytic hydrogenation workflow.
Experimental Protocol
4,4'-Dichlorobenzophenone is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel. A catalytic amount of the chosen catalyst (e.g., 5-10 mol% of 10% Pd/C) is added. The vessel is then purged with hydrogen gas and pressurized. The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed. After the reaction is complete, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the product.
Quantitative Data
| Parameter | Value |
| Starting Material | 4,4'-Dichlorobenzophenone |
| Reagents | H₂, Catalyst (e.g., Pd/C) |
| Solvent | Ethanol, Ethyl Acetate |
| Typical Yield | High, often quantitative |
| Purity | Generally high |
Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[1][2][3]
Reaction Mechanism
The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand of the aluminum catalyst to the carbonyl carbon of the ketone.[4] The resulting aluminum alkoxide of the product then exchanges with the isopropanol solvent to regenerate the catalyst and release the product alcohol.[4] The equilibrium is driven forward by distilling off the acetone byproduct.[2]
Figure 4: MPV reduction mechanism.
Experimental Protocol (General)
A mixture of 4,4'-Dichlorobenzophenone, a stoichiometric amount of aluminum isopropoxide, and a large excess of anhydrous isopropanol is heated to reflux. The acetone formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and hydrolyzed with dilute acid. The product is then extracted, and the organic layer is washed, dried, and concentrated to give the crude product, which is then purified.
Quantitative Data
| Parameter | Value |
| Starting Material | 4,4'-Dichlorobenzophenone |
| Reagents | Aluminum isopropoxide, Isopropanol |
| Typical Yield | Good to excellent |
| Purity | High due to the chemoselective nature of the reaction |
Grignard Reaction
An alternative approach to this compound is through a Grignard reaction. This pathway involves the reaction of a Grignard reagent with a suitable carbonyl compound.
Reaction Pathway
A plausible Grignard synthesis involves the reaction of 4-chlorophenylmagnesium bromide with 4-chlorobenzaldehyde.
Figure 5: Grignard synthesis of this compound.
Experimental Protocol
The Grignard reagent, 4-chlorophenylmagnesium bromide, is first prepared by reacting 1-bromo-4-chlorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF). To this freshly prepared Grignard reagent, a solution of 4-chlorobenzaldehyde in the same anhydrous solvent is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted, and the organic phase is washed, dried, and concentrated to give the crude this compound, which is then purified.
Quantitative Data
| Parameter | Value |
| Starting Materials | 1-bromo-4-chlorobenzene, Mg, 4-chlorobenzaldehyde |
| Solvent | Anhydrous Diethyl Ether or THF |
| Typical Yield | Good, can be >80% |
| Purity | Requires purification to remove biphenyl and unreacted starting materials |
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons and the methine proton (CH-OH).[5] |
| ¹³C NMR | Resonances for the aromatic carbons and the carbon bearing the hydroxyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and absorptions corresponding to the C-Cl and C-O bonds, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (253.12 g/mol ) and characteristic fragmentation patterns. |
Conclusion
The synthesis of this compound can be effectively achieved through several pathways, with the reduction of 4,4'-Dichlorobenzophenone being the most direct and common approach. The choice of reduction method—be it with sodium borohydride, catalytic hydrogenation, or the Meerwein-Ponndorf-Verley reaction—will depend on factors such as laboratory scale, desired purity, and available equipment. The Grignard synthesis offers a viable alternative route. This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. This compound(90-97-1) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to the Physico-chemical Properties of 4,4'-Dichlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzhydrol is a chlorinated aromatic alcohol that serves as a key intermediate in the synthesis of various organic compounds. It is structurally related to diphenylmethanol and is a known metabolite of the pesticide DDT.[1] An understanding of its physico-chemical properties is crucial for its application in chemical synthesis, toxicological studies, and drug development. This guide provides a detailed overview of the core physico-chemical properties of this compound, including experimental protocols for their determination and a summary of available data.
Core Physico-chemical Properties
The fundamental physico-chemical characteristics of this compound are summarized below. These properties are essential for predicting its behavior in various chemical and biological systems.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀Cl₂O | [2][3] |
| Molecular Weight | 253.12 g/mol | [2][3] |
| CAS Number | 90-97-1 | [2][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 91-95 °C | [5] |
| Boiling Point | 386.1 °C at 760 mmHg | [5] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Method | Source |
| Water Solubility | Insoluble | Experimental | [5] |
| LogP (Octanol-Water Partition Coefficient) | 4.1 | Computed (PubChem) | [1] |
| pKa | 13.14 ± 0.20 | Predicted | [5] |
Experimental Protocols
Detailed experimental procedures for the determination of key physico-chemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.[6][7]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[6] For a pure compound, this range is typically narrow.
Determination of Boiling Point
The boiling point can be determined using the capillary method in a Thiele tube or a similar apparatus.
Methodology:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[8][9]
-
The test tube is attached to a thermometer and heated in an oil bath.[9]
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[10]
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]
Determination of Aqueous Solubility
The solubility of this compound in water can be determined using the shake-flask method.[12]
Methodology:
-
An excess amount of this compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]
-
The solution is then filtered to remove any undissolved solid.[13]
-
The concentration of this compound in the filtered aqueous solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method followed by HPLC analysis.[14]
Methodology:
-
A solution of this compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.[14]
-
The concentration of this compound in both the n-octanol and water layers is quantified using a calibrated HPLC method.[14]
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis Workflow
This compound can be synthesized via the reduction of 4,4'-dichlorobenzophenone. A common laboratory-scale procedure involves the use of a reducing agent such as sodium borohydride.
Biological Context and Potential Applications
This compound is recognized as a metabolite of the insecticide DDT, indicating its relevance in environmental and toxicological studies.[1] Its structural motif is also found in various pharmacologically active molecules. While specific signaling pathways directly involving this compound are not well-documented, its potential to be further functionalized makes it a valuable precursor in drug discovery programs. For instance, related benzhydrol derivatives have been investigated for their biological activities.
Conclusion
This technical guide provides a consolidated resource on the physico-chemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical foundation for researchers working with this compound. The provided synthesis workflow illustrates a common preparative route. Further research into the biological activities and potential signaling pathway interactions of this compound could unveil new applications in medicinal chemistry and toxicology.
References
- 1. This compound | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. davjalandhar.com [davjalandhar.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 11. scribd.com [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. who.int [who.int]
- 14. agilent.com [agilent.com]
4,4'-Dichlorobenzhydrol: A Key Metabolite in the Biotransformation of DDT
A comprehensive examination of the metabolic conversion of the persistent insecticide DDT to 4,4'-Dichlorobenzhydrol, detailing the enzymatic processes, analytical methodologies for its quantification, and its potential toxicological significance through interactions with nuclear receptors.
Introduction
Dichlorodiphenyltrichloroethane (DDT), a synthetic organochlorine insecticide, has been extensively used globally for disease vector control and in agriculture. Despite its effectiveness, the persistence and bioaccumulation of DDT and its metabolites in the environment and biological systems have raised significant toxicological concerns. One such metabolite, this compound (p,p'-DCBH), emerges from the complex metabolic cascade of DDT. This technical guide provides an in-depth analysis of this compound as a metabolite of DDT, focusing on the underlying biochemical pathways, detailed experimental protocols for its study, and its interaction with key signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.
Metabolic Pathway of DDT to this compound
The biotransformation of DDT is a multifaceted process primarily occurring in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The metabolic fate of DDT involves a series of reactions including dechlorination, dehydrochlorination, and oxidation. A key pathway involves the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). Subsequent metabolic steps can lead to the formation of this compound.
The metabolism of dicofol, an acaricide structurally related to DDT and often found as an impurity in technical-grade DDT, also provides insights into the formation of this compound. Dicofol can be metabolized to 4,4'-dichlorobenzophenone (DBP), which is then further reduced to this compound.[1]
Quantitative Analysis of DDT Metabolism
The formation of this compound from DDT and its intermediates can be quantified using in vitro experimental systems, such as liver microsomes, which are rich in CYP450 enzymes. While specific quantitative data for the direct conversion of DDT to this compound is limited in the readily available literature, studies on related compounds provide a basis for expected metabolic rates. For instance, the metabolism of dicofol in mouse liver microsomes demonstrates the conversion to 4,4'-dichlorobenzophenone and this compound.[1]
Table 1: In Vitro Metabolism of Dicofol in Mouse Liver Microsomes
| Substrate | Incubation Time (min) | Metabolite | Concentration (nmol/mg protein) |
| Dicofol | 60 | 4,4'-Dichlorobenzophenone | Not explicitly quantified |
| Dicofol | 60 | This compound | Not explicitly quantified |
Note: The referenced study confirmed the formation of these metabolites but did not provide specific quantitative data in a tabular format. Further targeted quantitative studies are required to populate this table with precise values for the conversion of DDT to this compound.
Experimental Protocols
In Vitro Metabolism of DDT in Rat Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of DDT to its metabolites, including this compound, using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
DDT (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
GC-MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine rat liver microsomes (e.g., 0.5 mg/mL protein concentration), DDT (at a specified concentration, e.g., 100 µM, dissolved in a suitable solvent like DMSO), and potassium phosphate buffer to a final volume.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or by placing the tubes on ice.
-
Extraction: Extract the metabolites by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the organic and aqueous layers.
-
Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
GC-MS Analysis: Analyze the sample using a gas chromatograph coupled with a mass spectrometer to identify and quantify the metabolites formed.
GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MSD).
-
Capillary column suitable for pesticide analysis (e.g., HP-5MS).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference standard of this compound.
Signaling Pathway Interactions: Nuclear Receptor Activation
Persistent organic pollutants like DDT and its metabolites are known to interact with various cellular signaling pathways, often acting as endocrine-disrupting chemicals. Nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), are key regulators of xenobiotic metabolism.[2][3] Activation of these receptors can lead to the induction of CYP450 enzymes, altering the metabolism of both endogenous and exogenous compounds. While direct evidence for this compound activating PXR and CAR is not extensively documented, its structural similarity to other known activators suggests a potential for interaction.
A proposed mechanism involves the binding of this compound to the ligand-binding domain of PXR or CAR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the receptor-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP3A4. This binding recruits coactivator proteins and initiates the transcription of these genes, leading to an increased synthesis of metabolic enzymes.
Table 2: Potential for Nuclear Receptor Activation by this compound
| Nuclear Receptor | Assay Type | Endpoint | Result |
| PXR | Luciferase Reporter Assay | EC50 | Data not available |
| CAR | Luciferase Reporter Assay | EC50 | Data not available |
Note: This table highlights the need for further research to determine the specific activity of this compound on these nuclear receptors. The experimental protocol provided below can be adapted for this purpose.
Luciferase Reporter Gene Assay for PXR Activation
This protocol describes a cell-based assay to determine if a compound, such as this compound, can activate the Pregnane X Receptor.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
PXR expression vector
-
Luciferase reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter)
-
Transfection reagent
-
This compound (test compound)
-
Rifampicin (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and grow to a suitable confluency.
-
Transfection: Co-transfect the cells with the PXR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound, a positive control (Rifampicin), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Measure the luciferase activity using a luminometer after adding the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the vehicle control and determine the EC50 value for PXR activation.
Conclusion
This compound is a significant metabolite in the complex biotransformation of DDT. Its formation, primarily through the cytochrome P450 system, and its potential to interact with nuclear receptors like PXR and CAR, highlight its toxicological relevance. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound's metabolic fate and its impact on cellular signaling pathways. Further quantitative studies are crucial to fully elucidate the kinetics of its formation and its potency as a modulator of nuclear receptor activity, which will contribute to a more comprehensive risk assessment of DDT and its environmental breakdown products.
References
- 1. Metabolism of a dicofol impurity alpha-chloro-DDT, but not dicofol or dechlorodicofol, to DDE in mice and a liver microsomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the toxicology of 4,4'-Dichlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzhydrol (DBH), a secondary alcohol derivative of diphenylmethanol, is recognized primarily as a metabolite of the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).[1] Its presence in the environment and as a metabolite in biological systems necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive review of the available literature on the toxicology of DBH, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. Due to the limited availability of direct toxicological studies on DBH, this review also incorporates data from structurally related compounds, such as 4,4'-Dichlorobenzophenone (DCBP) and other dichlorinated aromatic compounds, to provide a more complete assessment of its potential hazards.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 90-97-1 | [1][2] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |
| Molecular Weight | 253.12 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 91-95 °C | |
| Water Solubility | Insoluble | |
| LogP (Octanol-Water Partition Coefficient) | 4.1 | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications indicate that DBH is a moderate irritant upon direct contact.
Acute Toxicity
Table 2: Acute Toxicity Data for 4,4'-Dichlorobenzophenone (DCBP)
| Test Organism | Route of Administration | Endpoint | Value | Reference |
| Mouse | Intraperitoneal | LD50 | 200 mg/kg | [3] |
Subchronic and Chronic Toxicity
Comprehensive subchronic or chronic toxicity studies specifically investigating this compound were not identified in the reviewed literature. To infer potential long-term effects, data from a structurally related compound, 1,4-Dichlorobenzene, is presented.
Table 3: Chronic Toxicity and Carcinogenicity of 1,4-Dichlorobenzene
| Species | Exposure Route | Duration | Key Findings | Reference |
| Rat | Oral (gavage) | 103 weeks | Increased incidence of mononuclear cell leukemia in males. | [4] |
| Mouse | Oral (gavage) | 103 weeks | Increased incidence of hepatocellular adenomas and carcinomas. | [4] |
These findings in a related compound suggest that long-term exposure to dichlorinated aromatic compounds could be associated with carcinogenic effects. However, direct evidence for the carcinogenicity of DBH is lacking.
Developmental and Reproductive Toxicity
Specific developmental and reproductive toxicity studies on this compound are not available. However, research on the estrogenic activity of DBH and its parent compounds provides a strong indication of its potential as an endocrine disruptor, which could lead to reproductive and developmental effects.
A study on a structurally similar compound, 2,4-dichlorobenzyl alcohol, in rats established a No-Observed-Adverse-Effect Level (NOAEL) for prenatal developmental toxicity.
Table 4: Developmental Toxicity of 2,4-Dichlorobenzyl Alcohol in Rats
| Parameter | Value |
| NOAEL (dams) | 400 mg/kg/day |
| NOAEL (prenatal development) | 400 mg/kg/day |
| LOAEL (dams and prenatal development) | 800 mg/kg/day |
At the Lowest-Observed-Adverse-Effect Level (LOAEL), effects included decreased maternal body weight and food consumption, as well as reduced fetal and placental weights and delayed ossification.[5]
Mechanisms of Toxicity: Endocrine Disruption
A significant body of evidence points towards the estrogenic activity of this compound and related compounds as a primary mechanism of toxicity.
Estrogen Receptor Binding and Activation
Studies have demonstrated that DBH and its metabolite DCBP can bind to estrogen receptors α (ERα) and β (ERβ).[6] This binding can initiate a cascade of events typically triggered by the endogenous hormone, estradiol. The interaction with estrogen receptors can lead to the transcription of estrogen-responsive genes, which may result in cell proliferation and other estrogenic effects.[6]
An in vitro study utilizing the MCF-7 human breast cancer cell line, which is estrogen-responsive, showed that both DBH and DCBP induced cell proliferation in an ER-dependent manner.[6][7] This suggests that these compounds act as xenoestrogens, mimicking the effects of natural estrogens.
The following diagram illustrates the proposed signaling pathway for the estrogenic effects of this compound.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are scarce in the available literature. However, standardized protocols for assessing the types of toxicity relevant to DBH and its analogues are well-established. The following provides an overview of a typical experimental workflow for evaluating the estrogenic activity of a compound like DBH.
Estrogen Receptor Binding Assay
-
Objective: To determine the affinity of the test compound for estrogen receptors (ERα and ERβ).
-
Methodology: A competitive binding assay is typically used. Recombinant human ERα and ERβ are incubated with a radiolabeled estrogen (e.g., [³H]-estradiol) in the presence of varying concentrations of the test compound. The amount of radiolabeled estrogen displaced by the test compound is measured, and the half-maximal inhibitory concentration (IC50) is calculated.
MCF-7 Cell Proliferation (E-Screen) Assay
-
Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive cells.
-
Methodology: MCF-7 cells are cultured in a steroid-free medium to eliminate background estrogenic effects. The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 6 days). Cell proliferation is quantified using methods such as sulforhodamine B (SRB) staining or by measuring DNA content. The proliferative effect of the test compound is compared to that of a positive control (e.g., 17β-estradiol).
Conclusion
The toxicological profile of this compound is not extensively characterized through direct studies. The available data, primarily from GHS classifications, indicates that it is a skin, eye, and respiratory irritant. The most significant toxicological concern, inferred from studies on DBH and its structural analogues, is its potential as an endocrine disruptor through its estrogenic activity. The ability of DBH to bind to and activate estrogen receptors, leading to cellular proliferation, suggests a plausible mechanism for potential reproductive and developmental toxicity, and possibly carcinogenicity with chronic exposure.
The lack of quantitative in vivo toxicity data, such as LD50, NOAEL, and LOAEL values specifically for DBH, represents a significant data gap. Future research should focus on conducting comprehensive toxicological assessments of DBH, including acute, subchronic, and chronic toxicity studies, as well as developmental and reproductive toxicity evaluations, to provide a more definitive understanding of its risk to human health. Professionals in research and drug development should handle this compound with appropriate caution, considering its irritant properties and its potential as an endocrine-disrupting chemical.
References
- 1. This compound | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Early Research and Discovery of 4,4'-Dichlorobenzhydrol: A Technical Review
Introduction
4,4'-Dichlorobenzhydrol, a chlorinated aromatic alcohol, holds a significant place in the history of organic chemistry, primarily through its association with the insecticide DDT. Early research into this compound was intrinsically linked to the study of DDT's metabolism and the synthesis of related compounds. This technical guide provides an in-depth look at the foundational research and discovery of this compound, with a focus on its synthesis, characterization, and the experimental methodologies of the time.
Initial Synthesis and Characterization
The early synthesis of this compound was predominantly achieved through the reduction of its corresponding ketone, 4,4'-dichlorobenzophenone. This transformation was a key reaction in the study of dichlorobenzhydryl compounds and their isomers. While specific details from the earliest, formative research of the mid-20th century are not readily accessible in modern databases, the general chemical principles and experimental approaches of the era are well-documented.
One of the pivotal, yet currently inaccessible, early works detailing the synthesis and properties of isomeric dichlorobenzhydrols was published in 1955 by H. Eldridge Faith, M. E. Bahler, and H. J. Florestano in the Journal of the American Chemical Society. This paper is understood to have provided a detailed account of the preparation of various disubstituted dichlorobenzophenones and their subsequent reduction to the corresponding dichlorobenzhydrols, including the 4,4'- isomer. The inability to access the full text of this foundational paper restricts a detailed exposition of the original experimental protocols and quantitative data.
However, based on the chemical knowledge of the period, the reduction of 4,4'-dichlorobenzophenone to this compound would have likely been accomplished using common reducing agents of the time.
Experimental Protocols of the Era
The synthesis of this compound from its ketone precursor would have followed a general experimental workflow common in mid-20th century organic synthesis laboratories.
A Representative, Postulated Experimental Workflow:
Caption: Postulated experimental workflow for the synthesis and purification of this compound in the mid-20th century.
Quantitative Data
Quantitative data from the early research on this compound is crucial for understanding its physical and chemical properties as initially determined. While the original data from the 1955 Faith et al. paper is unavailable, modern databases provide accepted values for these properties.
| Property | Value |
| Molecular Formula | C₁₃H₁₀Cl₂O |
| Molecular Weight | 253.12 g/mol |
| CAS Number | 90-97-1 |
| Melting Point | 91-95 °C |
| Boiling Point | 386.1±32.0 °C (Predicted) |
| Appearance | White to off-white solid |
Signaling Pathways and Logical Relationships
The primary logical relationship in the context of the early discovery of this compound is the synthetic pathway from its precursor.
Caption: The core synthetic pathway to this compound from its ketone precursor.
Conclusion
The early research and discovery of this compound were a direct consequence of the broader investigations into chlorinated aromatic compounds, particularly in the context of insecticides like DDT. The synthesis of this alcohol from 4,4'-dichlorobenzophenone was a fundamental transformation that allowed for its characterization and further study. While access to the original, detailed experimental accounts from the mid-20th century is limited, the foundational principles of organic synthesis provide a clear picture of the methodologies that would have been employed. The work of early pioneers in this field laid the groundwork for our current understanding of the chemical and physical properties of this important compound.
In-Depth Technical Guide: 4,4'-Dichlorobenzhydrol (CAS 90-97-1)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information and Properties
4,4'-Dichlorobenzhydrol, with the CAS number 90-97-1, is a chlorinated aromatic alcohol. It is recognized as a metabolite of the insecticide DDT and serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its structural and physical properties are pivotal to its reactivity and applications.
Table 1: Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 90-97-1 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [4] |
| Molecular Weight | 253.12 g/mol | [4] |
| IUPAC Name | bis(4-chlorophenyl)methanol | [1] |
| Synonyms | 4,4'-Dichlorodiphenylcarbinol, p,p'-Dichlorobenzhydrol, DBH | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 91-95 °C | [5] |
| Boiling Point | 386.1 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [5] |
| InChI Key | PHUYGURFBULKPA-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | [1] |
Safety and Toxicology
The safety profile of this compound indicates that it should be handled with care in a laboratory setting. While comprehensive toxicological data for this specific compound is limited, the available information and data for related compounds suggest potential hazards.
GHS Hazard Classification
Table 2: GHS Hazard Statements for this compound
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Acute toxicity, oral | H302: Harmful if swallowed |
Source:[6]
Toxicological Data Summary
Table 3: Summary of Toxicological Information
| Toxicological Endpoint | Finding | Compound | Reference |
| Acute Oral Toxicity | Harmful if swallowed (H302) | This compound | [6] |
| Skin Irritation | Causes skin irritation (H315) | This compound | [1][6] |
| Eye Irritation | Causes serious eye irritation (H319) | This compound | [1][6] |
| Respiratory Irritation | May cause respiratory irritation (H335) | This compound | [1][6] |
| Carcinogenicity | Inadequate information to assess carcinogenic potential | 4,4'-Dichlorobenzophenone | [7] |
| Genotoxicity | No specific data available for this compound. 2,4-Dichlorophenol, a related compound, has shown genotoxic effects in mice.[8] | 2,4-Dichlorophenol | [8] |
| Reproductive/Developmental Toxicity | No specific data available for this compound. Some dichlorinated phenols have shown embryo- and fetotoxicity at high doses in animal studies.[9] | Dichlorinated phenols | [9] |
Handling Precautions:
Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[6]
Experimental Protocols
A significant application of this compound is its use as a dummy template in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed to have high selectivity for target molecules.
Synthesis of Molecularly Imprinted Magnetic Microspheres
This protocol is based on the work of Qiao, F., et al. (2016) for the preparation of molecularly imprinted ionic liquid magnetic microspheres for the rapid isolation of organochlorine pesticides.
Materials:
-
This compound (dummy template)
-
1-Allyl-3-ethylimidazolium hexafluorophosphate (functional monomer)
-
Methacrylic acid (co-functional monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Fe₃O₄ magnetic nanoparticles
-
Oleic acid (stabilizer)
-
Polyvinyl alcohol (PVA) (dispersant)
-
Toluene (porogen)
-
Methanol-acetic acid solution (for template removal)
Procedure:
-
Preparation of Fe₃O₄ nanoparticles: Synthesize Fe₃O₄ nanoparticles via a co-precipitation method.
-
Surface modification of Fe₃O₄ nanoparticles: Modify the surface of the Fe₃O₄ nanoparticles with oleic acid.
-
Preparation of the pre-polymerization solution:
-
Dissolve this compound (template) and the functional monomers (1-allyl-3-ethylimidazolium hexafluorophosphate and methacrylic acid) in toluene.
-
Allow the mixture to stand for a period to facilitate the formation of a complex between the template and functional monomers.
-
Add the cross-linker (EGDMA) and the initiator (AIBN) to the solution.
-
-
Suspension Polymerization:
-
Disperse the surface-modified Fe₃O₄ nanoparticles in an aqueous solution of polyvinyl alcohol (PVA).
-
Add the pre-polymerization solution to the aqueous dispersion under stirring to form an emulsion.
-
Heat the mixture to initiate polymerization and continue for a specified time under a nitrogen atmosphere.
-
-
Washing and Template Removal:
-
Collect the resulting magnetic microspheres using a magnet.
-
Wash the microspheres sequentially with water and methanol.
-
Remove the template molecule by washing with a methanol-acetic acid solution.
-
Finally, wash with methanol to remove any residual acid and dry the product.
-
Visualization of Pathways and Workflows
Metabolic Pathway
This compound is a known metabolite of the pesticide DDT. Its metabolism is expected to proceed via oxidation reactions catalyzed by Cytochrome P450 (CYP450) enzymes in the liver.[2][3] The primary metabolic transformation is the oxidation of the secondary alcohol group to a ketone, forming 4,4'-dichlorobenzophenone.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow: Synthesis of Molecularly Imprinted Polymers
The synthesis of molecularly imprinted polymers using this compound as a template involves a multi-step process, from the preparation of magnetic nanoparticles to the final washing and drying of the functionalized microspheres.
Caption: Experimental workflow for the synthesis of molecularly imprinted magnetic microspheres.
Logical Relationship: Hazard Identification and Handling
The identified hazards of this compound necessitate specific handling procedures to ensure laboratory safety. This logical diagram illustrates the relationship between the hazards and the required safety measures.
Caption: Logical relationship between hazards and safety precautions for this compound.
References
- 1. This compound | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. This compound (CAS 90-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of the teratogenicity of certain antinauseant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,4'-Dichlorobenzhydrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dichlorobenzhydrol (CAS No. 90-97-1), a significant molecule in synthetic and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical insights for compound identification, structural elucidation, and purity assessment.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Multiplet | 8H | Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6') |
| ~5.8 | Singlet | 1H | Methine Proton (-CH(OH)-) |
| ~2.2 | Singlet | 1H | Hydroxyl Proton (-OH) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm (Estimated) | Assignment |
| ~141 | C-1, C-1' (Aromatic carbons attached to the methine carbon) |
| ~133 | C-4, C-4' (Aromatic carbons bearing chlorine atoms) |
| ~128 | C-2, C-6, C-2', C-6' (Aromatic CH) |
| ~127 | C-3, C-5, C-3', C-5' (Aromatic CH) |
| ~75 | -CH(OH)- (Methine carbon) |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1090 | Strong | C-O stretch (secondary alcohol) |
| ~1015 | Strong | C-Cl stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 252 | Moderate | [M]⁺ (Molecular ion) |
| 139 | High | [C₇H₄Cl]⁺ (Chlorotropylium ion) |
| 111 | Moderate | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
| 75 | Low | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H NMR spectra were recorded on a Varian A-60 spectrometer.[1] ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 100 MHz or higher.
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30-45°
-
Spectral Width: 0-15 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0-220 ppm
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of solid this compound (1-2 mg) was finely ground with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a thin, transparent pellet.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the empty sample compartment was acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).
Instrumentation: A mass spectrometer capable of electron ionization (EI) was utilized.
EI-MS Acquisition Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Speed: 1-2 scans/second
Visualizations
The following diagrams illustrate the key experimental workflow and the structural-spectroscopic correlations for this compound.
References
The Environmental Persistence of 4,4'-Dichlorobenzhydrol: An In-depth Technical Examination
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzhydrol (DCBH) is a secondary alcohol that has been identified as a metabolite of the persistent organochlorine pesticides DDT and dicofol.[1] Its presence in the environment is intrinsically linked to the historical and ongoing use of these compounds. Understanding the environmental fate and degradation of DCBH is crucial for a comprehensive assessment of the long-term ecological impact of its parent compounds. This technical guide synthesizes the available scientific information on the physicochemical properties, and potential degradation pathways of DCBH, while also highlighting the significant knowledge gaps that warrant further investigation.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental behavior, including its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes. The key properties of DCBH are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀Cl₂O | [1][2] |
| Molecular Weight | 253.12 g/mol | [3] |
| CAS Number | 90-97-1 | [1][2] |
| Appearance | White to light yellow powder or crystals | TCI America |
| Melting Point | 92.0 to 95.0 °C | TCI America |
| Water Solubility | Log10WS: -4.66 (estimated) | [3] |
| Octanol-Water Partition Coefficient (LogP) | 4.075 (estimated) | [3] |
| Vapor Pressure | 1.19E-06 mmHg at 25°C (predicted) | ChemBK |
The low estimated water solubility and high estimated octanol-water partition coefficient suggest that DCBH is a lipophilic compound with a tendency to sorb to organic matter in soil and sediment, reducing its mobility in aqueous environments.[4][5]
Environmental Fate and Degradation Pathways
Detailed studies specifically investigating the environmental fate and degradation of this compound are notably scarce in publicly available scientific literature. Much of the current understanding is inferred from the degradation pathways of its parent compounds, DDT and dicofol, and related chlorinated aromatic compounds. The primary degradation pathways for organic chemicals in the environment are abiotic (hydrolysis, photolysis) and biotic (microbial degradation).[4][6]
Abiotic Degradation
Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun.[11][12] For many organic pollutants, this can be a significant degradation route in surface waters and on soil surfaces.[13] However, no specific studies detailing the photodegradation rates, quantum yields, or transformation products of DCBH have been identified. It is plausible that, similar to other chlorinated aromatic compounds, DCBH may undergo phototransformation, potentially leading to dechlorination or oxidation. The degradation of dicofol, for instance, is known to be induced by UV light.[14]
Biotic Degradation
Microbial degradation is a critical process for the removal of many organic pollutants from the environment.[6][15] The degradation of chlorinated compounds like 2,4-D and various chlorophenols by a wide range of microorganisms, including bacteria and fungi, has been extensively studied.[8][11][16][17][18] These studies often reveal complex enzymatic pathways involving oxidation, reduction, and dechlorination steps.
While direct evidence for the microbial degradation of DCBH is lacking, the metabolic pathways of its parent compounds provide some clues. DDT and dicofol are known to be metabolized by various microorganisms, leading to the formation of DCBH and its subsequent oxidation product, 4,4'-dichlorobenzophenone (DCBP).[19] This suggests that microorganisms possess the enzymatic machinery to transform the benzhydrol moiety.
The degradation of structurally similar compounds offers further insight. For example, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) often proceeds through the formation of 2,4-dichlorophenol, which is then further degraded via ring cleavage.[11][20] It is conceivable that DCBH could be microbially oxidized to DCBP, which may then undergo further degradation, potentially involving hydroxylation and ring cleavage, similar to the pathways observed for other chlorinated aromatic compounds.[21]
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known metabolism of its parent compounds and the degradation of related chlorinated aromatics.
Experimental Protocols
A significant challenge in assessing the environmental fate of DCBH is the absence of standardized or published experimental protocols for its degradation studies. However, based on established methodologies for similar compounds, the following experimental designs could be adapted to investigate the degradation of DCBH.
Abiotic Degradation Experimental Workflow
To assess the abiotic degradation of DCBH, hydrolysis and photolysis studies are essential.
Methodology for Hydrolysis Study:
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at environmentally relevant pH values (e.g., 4, 7, and 9).
-
Spiking: Introduce a known concentration of this compound into the buffer solutions.
-
Incubation: Incubate the solutions at a constant temperature in the dark to prevent photodegradation.
-
Sampling: Collect aliquots from each solution at predetermined time intervals.
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of DCBH and identify any potential hydrolysis products.
Methodology for Photolysis Study:
-
Solution Preparation: Prepare a solution of DCBH in purified water.
-
Light Exposure: Expose the solution to a light source that simulates natural sunlight.
-
Controls: Maintain identical solutions in the dark to serve as controls.
-
Sampling: Collect samples from both the light-exposed and dark control solutions over time.
-
Analysis: Quantify the concentration of DCBH and identify phototransformation products using appropriate analytical techniques.
Biotic Degradation Experimental Workflow
Investigating the microbial degradation of DCBH would involve laboratory microcosm studies using environmental samples.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Occurrence of Transformation Products in the Environment [ouci.dntb.gov.ua]
- 3. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticide Half-life [npic.orst.edu]
- 5. ecetoc.org [ecetoc.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental persistence and transformation processes [ciimar.up.pt]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thescipub.com [thescipub.com]
- 20. Transformation Products of Organic Contaminants and Residues—Overview of Current Simulation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Profile of 4,4'-Dichlorobenzhydrol: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity and putative mechanism of action of 4,4'-Dichlorobenzhydrol, a significant metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT). This document is intended for researchers, scientists, and professionals engaged in drug development and toxicology.
Introduction
This compound (DCBH) is a secondary alcohol derivative of diphenylmethanol, characterized by the presence of chlorine atoms at the 4 and 4' positions of the phenyl rings.[1] As a metabolite of the persistent environmental pollutant DDT, understanding the biological implications of DCBH is of considerable scientific interest. While direct research on DCBH is limited, this guide synthesizes available data on its chemical properties, along with findings from studies on structurally related DDT metabolites, to elucidate its potential biological activities and mechanisms of action.
Physicochemical Properties
A comprehensive understanding of the biological activity of a compound necessitates a review of its physicochemical properties, which are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | bis(4-chlorophenyl)methanol | [1] |
| CAS Number | 90-97-1 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |
| Molecular Weight | 253.12 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone | [2] |
| Melting Point | 91-95 °C | [3] |
Biological Activity
Direct studies on the biological activity of this compound are not extensively available in peer-reviewed literature. However, based on its structural similarity to other DDT metabolites, its primary biological activities are inferred to be in the realm of endocrine disruption.
Endocrine Disruption
DDT and its various metabolites are well-documented as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[4] Several in vitro studies have demonstrated the estrogenic activity of DDT metabolites.[4] A recent 2023 study on DDT analogs, including the structurally similar 4,4'-dichlorobenzophenone and an isomer of DCBH, 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH), revealed their ability to bind to estrogen receptors (ERα and ERβ) and exhibit estrogenic effects.[5]
This suggests that this compound likely possesses similar estrogenic properties, acting as an agonist at estrogen receptors. The proposed mechanism involves the binding of DCBH to the ligand-binding domain of the estrogen receptor, which can trigger a cascade of downstream signaling events typically initiated by estradiol.
-
Hypothesized Signaling Pathway for Estrogenic Activity of this compound
Caption: Hypothesized estrogenic signaling pathway of this compound.
Cytotoxicity and Genotoxicity
Studies on DDT and its metabolites have indicated the potential for cytotoxicity and genotoxicity. For instance, DDT and its metabolites DDE and DDD have been shown to induce apoptosis in human peripheral blood mononuclear cells in vitro.[6] Furthermore, these compounds have been demonstrated to cause DNA damage in blood cells.[7] While direct evidence for this compound is lacking, its structural relationship to these compounds suggests it may also exhibit cytotoxic and genotoxic effects.
Mechanism of Action
The primary mechanism of action of this compound is likely centered on its interaction with nuclear hormone receptors, particularly the estrogen receptor.
Interaction with Estrogen Receptors
As an endocrine disruptor, DCBH is hypothesized to bind to the ligand-binding pocket of estrogen receptors. This interaction would mimic the natural ligand, 17β-estradiol, leading to the activation of the receptor and subsequent modulation of gene expression. The binding affinity and agonistic/antagonistic nature of this interaction would determine the potency of its endocrine-disrupting effects.
-
Experimental Workflow for Assessing Estrogen Receptor Binding
Caption: A typical workflow for a competitive estrogen receptor binding assay.
Interaction with Cytochrome P450 Enzymes
The metabolism of many xenobiotics, including chlorinated compounds, is mediated by the cytochrome P450 (CYP450) enzyme system.[8] It is plausible that this compound is a substrate for and/or a modulator of various CYP450 isoforms. The metabolism of DCBH by these enzymes could lead to the formation of more polar metabolites, facilitating their excretion. Conversely, this metabolic process could also result in the generation of reactive intermediates that may contribute to its potential toxicity.
Quantitative Data
Direct quantitative biological data for this compound is scarce. The following table presents data for a structurally related DDT metabolite, p,p'-DDOH, from a recent study to provide a comparative perspective on its potential estrogenic activity.
| Compound | Target | Assay Type | IC₅₀ (μM) | Reference |
| p,p'-DDOH | Estrogen Receptor α (ERα) | Competitive Binding Assay | 0.43 | [5] |
| p,p'-DDOH | Estrogen Receptor β (ERβ) | Competitive Binding Assay | 0.97 | [5] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
-
Materials: Rat uterine cytosol (as a source of estrogen receptors), [³H]-17β-estradiol, test compound (this compound), dextran-coated charcoal.
-
Procedure:
-
A constant concentration of [³H]-17β-estradiol and estrogen receptor preparation are incubated with varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Dextran-coated charcoal is added to adsorb unbound [³H]-17β-estradiol.
-
The mixture is centrifuged, and the radioactivity in the supernatant (representing bound [³H]-17β-estradiol) is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is determined.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Materials: Human cell line (e.g., MCF-7 breast cancer cells), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
-
Conclusion
This compound, a metabolite of DDT, is a compound with a high potential for biological activity, primarily as an endocrine disruptor. Based on the evidence from structurally similar DDT metabolites, it is hypothesized to exert estrogenic effects through direct binding to and activation of estrogen receptors. Furthermore, the possibility of cytotoxicity, genotoxicity, and interactions with the cytochrome P450 system warrants further investigation. The lack of direct experimental data on this compound highlights a significant gap in the toxicological understanding of DDT's metabolic products and underscores the need for future research to definitively characterize its biological and toxicological profile.
-
Logical Relationship of this compound's Properties and Effects
Caption: Interrelationship of this compound's properties and its potential biological effects.
References
- 1. This compound | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 90-97-1 [chemicalbook.com]
- 4. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DDT induces apoptosis in human mononuclear cells in vitro and is associated with increased apoptosis in exposed children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDT induces DNA damage in blood cells. Studies in vitro and in women chronically exposed to this insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
4,4'-Dichlorobenzhydrol structural formula and molecular weight.
This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzhydrol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data on its chemical structure, physical properties, and relevant experimental protocols.
Chemical Structure and Molecular Properties
This compound, a secondary alcohol, is characterized by a diphenylmethanol core structure with chlorine atoms substituted at the 4 and 4' positions of the phenyl rings.[1]
Structural Formula:
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Analysis of 4,4'-Dichlorobenzhydrol in Soil
Introduction
4,4'-Dichlorobenzhydrol (DCBH) is a secondary alcohol and a metabolite of the organochlorine pesticide DDT and the acaricide dicofol. Due to the persistence of its parent compounds in the environment, DCBH can be found as a contaminant in soil, posing potential risks to ecosystems and human health. Accurate and sensitive analytical methods are crucial for monitoring its presence and concentration in soil matrices.
These application notes provide detailed protocols for the determination of this compound in soil using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The methods described herein are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound in soil:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, making it ideal for trace-level detection and confirmation of DCBH.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis and quantification of DCBH at moderate concentration levels.
The general workflow for the analysis of DCBH in soil involves sample preparation (extraction and cleanup) followed by instrumental analysis.
Caption: General workflow for the analysis of this compound in soil.
Sample Preparation Protocol
A robust sample preparation protocol is essential for the accurate quantification of this compound from complex soil matrices. The following protocol details an ultrasonic extraction method followed by solid-phase extraction (SPE) for cleanup.
Materials and Reagents
-
Soil sample, air-dried and sieved (<2 mm)
-
This compound analytical standard
-
Acetone (pesticide residue grade)
-
Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Anhydrous sodium sulfate
-
Florisil® SPE cartridges (or equivalent)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Nitrogen evaporator
Experimental Protocol: Ultrasonic Extraction and SPE Cleanup
-
Sample Weighing: Accurately weigh 10 g of the prepared soil sample into a glass centrifuge tube.
-
Fortification (for QC): For quality control samples (e.g., matrix spikes), add a known amount of this compound standard solution to the soil sample and let it equilibrate for 30 minutes.
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 3a-3d) two more times with fresh solvent.
-
Combine all the extracts.
-
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator. Further concentrate to near dryness under a gentle stream of nitrogen.
-
SPE Cleanup:
-
Conditioning: Condition a Florisil® SPE cartridge by passing 5 mL of hexane through it.
-
Loading: Reconstitute the dried extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.
-
Elution: Elute the cartridge with 10 mL of a 70:30 (v/v) hexane:acetone mixture.
-
Final Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
The resulting extract is now ready for GC-MS or HPLC-UV analysis.
Caption: Workflow for soil sample preparation.
Instrumental Analysis
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
Protocol:
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 252 |
| Qualifier Ions (m/z) | 139, 165 |
Quantitative Data Summary (GC-MS)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Recovery | 85 - 110% |
| Linear Range | 1 - 500 µg/L |
| RSD | < 15% |
HPLC-UV Analysis
Instrumentation: A high-performance liquid chromatograph with a UV detector.
Protocol:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 5 - 10 µg/kg |
| Limit of Quantification (LOQ) | 15 - 30 µg/kg |
| Recovery | 80 - 115% |
| Linear Range | 0.05 - 10 mg/L |
| RSD | < 10% |
Data Presentation and Quality Control
All quantitative data should be summarized in clearly structured tables for easy comparison. Quality control measures, including the analysis of method blanks, matrix spikes, and laboratory control samples, should be implemented to ensure the accuracy and reliability of the results. Calibration curves should be generated using a series of standard solutions, and the correlation coefficient (r²) should be ≥ 0.995.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable protocols for the determination of this compound in soil samples. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, such as the desired sensitivity and the availability of instrumentation. Proper sample preparation and adherence to quality control procedures are critical for obtaining accurate and defensible data.
Application Notes and Protocols for 4,4'-Dichlorobenzhydrol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzhydrol is a versatile chemical intermediate, serving as a crucial building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and potentially in the agrochemical sectors. Its diarylmethanol structure, featuring two chlorine-substituted phenyl rings, provides a scaffold for the development of bioactive molecules. The chlorine atoms can influence the lipophilicity and metabolic stability of the final products, making it an attractive starting material for medicinal chemistry and drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate. It includes procedures for the synthesis of key derivatives, quantitative data on their biological activity, and visualizations of experimental workflows and relevant biological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | bis(4-chlorophenyl)methanol | [1] |
| CAS Number | 90-97-1 | [2] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [2] |
| Molecular Weight | 253.12 g/mol | [2] |
| Melting Point | 91-95 °C | [3] |
| Boiling Point | 386.1 °C at 760 mmHg | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Insoluble in water | [3] |
Application 1: Synthesis of Pharmaceutical Intermediates - 1-(4,4'-Dichlorobenzhydryl)piperazine Derivatives with Anticancer Activity
This compound is a key precursor for the synthesis of various piperazine-containing compounds, which have shown promising anticancer activities.[4] These derivatives often exhibit cytotoxicity against a range of cancer cell lines. The general synthetic approach involves a two-step process: activation of the hydroxyl group of this compound followed by nucleophilic substitution with piperazine and subsequent derivatization.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Dichlorobenzhydryl Chloride
This protocol describes the conversion of this compound to its more reactive chloride form, a crucial step for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer using a separatory funnel and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4,4'-Dichlorobenzhydryl chloride. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of 1-(4,4'-Dichlorobenzhydryl)piperazine
Materials:
-
4,4'-Dichlorobenzhydryl chloride (from Protocol 1)
-
Piperazine
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4,4'-Dichlorobenzhydryl chloride (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
Add piperazine (2 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield crude 1-(4,4'-Dichlorobenzhydryl)piperazine, which can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4,4'-dichlorobenzhydryl)piperazine Derivatives
Materials:
-
1-(4,4'-Dichlorobenzhydryl)piperazine (from Protocol 2)
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(4,4'-Dichlorobenzhydryl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired substituted benzoyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 1-(4-substitutedbenzoyl)-4-(4,4'-dichlorobenzhydryl)piperazine derivative.
Data Presentation: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a series of synthesized derivatives against various human cancer cell lines.
| Compound ID | R-group on Benzoyl Moiety | HUH7 (Liver) | HCT116 (Colon) | MCF7 (Breast) |
| 5a | 4-Cl | 15.3 | 12.1 | 18.5 |
| 5b | 4-F | 18.2 | 15.8 | 20.1 |
| 5c | 4-OCH₃ | 22.5 | 19.7 | 25.3 |
| 5d | 4-Br | 14.8 | 11.5 | 17.9 |
| 5e | 4-NO₂ | 10.2 | 8.9 | 11.4 |
| 5f | H | 25.1 | 21.3 | 28.7 |
| 5g | 2,4-di-F | 16.5 | 14.2 | 19.8 |
Data is illustrative and based on reported activities of similar compounds.[4][5]
Mandatory Visualization: Proposed Anticancer Mechanism
The synthesized piperazine derivatives are proposed to induce cancer cell death through the intrinsic apoptosis pathway and by causing cell cycle arrest.
Application 2: Synthesis of Ether Derivatives
This compound can be used to synthesize ether derivatives, which are of interest in medicinal chemistry. For example, analogs of the antihistamine diphenhydramine can be prepared.
Experimental Protocol
Protocol 4: Synthesis of N-(4,4'-dichlorobenzhydryl)-N',N'-dimethylethylenediamine
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Chloro-N,N-dimethylethylamine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 2-Chloro-N,N-dimethylethylamine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ether derivative.
Mandatory Visualization: Synthetic Workflow for Ether Derivatives
Application 3: Potential Synthesis of Agrochemicals
General Synthetic Scheme
A plausible route to novel agrochemicals could involve the etherification or esterification of this compound with a molecule known to possess pesticidal or herbicidal properties.
References
Application of 4,4'-Dichlorobenzhydrol in Pesticide Residue Analysis
Publication Number: AN-P-044-2025
Abstract
This application note details the use of 4,4'-Dichlorobenzhydrol as a certified reference material for the quantification of organochlorine pesticide residues in complex matrices. The protocols provided herein describe a robust analytical method employing Gas Chromatography with Electron Capture Detection (GC-ECD) for the determination of this compound, which can be adapted for its use as a surrogate or internal standard in broader pesticide residue screening. The methodologies are designed for researchers, scientists, and professionals in drug development and food safety, providing detailed experimental procedures, data presentation, and workflow visualizations.
Introduction
This compound is a metabolite of the organochlorine pesticide DDT and its analogue dicofol.[1][2] Its presence in environmental and biological samples can be an indicator of historical or recent exposure to these pesticides. As a stable, well-characterized compound, this compound is also suitable for use as a certified reference material (CRM) or surrogate standard in analytical testing to ensure the quality and accuracy of pesticide residue analysis.[3] This application note provides a comprehensive guide to its use, including sample preparation, extraction, cleanup, and instrumental analysis.
The protocols are based on established methods for similar analytes, such as 4,4'-dichlorobenzophenone, and adapted for the specific properties of this compound.[2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation is highlighted as a versatile and efficient approach for a wide range of food matrices.[4][5][6]
Experimental Protocols
Sample Preparation and Extraction (QuEChERS Method)
This protocol is a general guideline for the extraction of pesticide residues, including this compound, from a vegetable matrix.
Materials:
-
Homogenized sample (e.g., cucumber, tomato)
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for cleanup
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
If using this compound as a surrogate standard, spike the sample with a known amount of a standard solution at this stage.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the solvent.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and to induce phase separation.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Carefully transfer the upper acetonitrile layer to a 15 mL cleanup tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.
-
Cap the cleanup tube and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract, ready for GC-MS or LC-MS analysis.
Instrumental Analysis: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is adapted from a validated protocol for the analysis of the structurally similar compound, 4,4'-dichlorobenzophenone.[2]
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD)
-
On-column injector
-
Analytical column: TR-5MS (30 m x 0.25 mm x 0.1 µm) or equivalent
GC-ECD Conditions:
| Parameter | Value |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Type | On-column |
| Injection Volume | 1 µL |
| Oven Program | |
| - Initial Temperature | 55 °C, hold for 2 min |
| - Ramp | 15 °C/min to 300 °C |
| - Final Hold | 8 min at 300 °C |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 325 °C |
| Make-up Gas | Nitrogen, 25 mL/min |
Quantitative Data
The following table presents illustrative recovery data for a structurally similar compound, 4,4'-dichlorobenzophenone, in a cod matrix, which can be considered indicative of the expected performance for this compound under similar conditions.[2]
| Analyte | Spiking Level (ng) | Mean Recovery (%) | RSD (%) |
| 4,4'-Dichlorobenzophenone | 9.2 (low dose) | 99 | 26 |
| 4,4'-Dichlorobenzophenone | 46 (high dose) | 146 | 9 |
Recovery data is based on a study of 4,4'-dichlorobenzophenone in cod and is presented here as a proxy for the expected performance of this compound.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of pesticide residues using this compound as a standard.
Caption: Workflow for pesticide residue analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analytical method.
Caption: Logical flow of the analytical protocol.
Discussion
The provided protocols offer a robust framework for the application of this compound in pesticide residue analysis. The QuEChERS method is a highly efficient and versatile sample preparation technique suitable for a wide variety of food matrices.[4][5][6] For instrumental analysis, GC-ECD provides excellent sensitivity for halogenated compounds like this compound. The use of an on-column injector is recommended to minimize thermal degradation of the analyte.[2]
When using this compound as a surrogate or internal standard, it is crucial to establish its recovery and response factor within the specific matrix being analyzed. The quantitative data presented for the analogous compound, 4,4'-dichlorobenzophenone, serves as a useful benchmark for method validation.[2] Laboratories should perform their own validation studies to determine method-specific parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
Conclusion
This compound is a valuable tool in pesticide residue analysis, serving as a key metabolite for monitoring DDT and dicofol exposure and as a reliable standard for method quality control. The detailed protocols and methodologies presented in this application note provide a solid foundation for researchers and scientists to incorporate this compound into their analytical workflows, thereby enhancing the accuracy and reliability of their pesticide residue data.
References
- 1. This compound | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpc-standards.us [hpc-standards.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. unitedchem.com [unitedchem.com]
Application Note: Quantitative Analysis of 4,4'-Dichlorobenzhydrol in Environmental and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4,4'-Dichlorobenzhydrol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a metabolite of the organochlorine pesticide DDT and its analysis is crucial for environmental monitoring and toxicological studies. The protocol described herein involves sample extraction, a critical derivatization step to enhance volatility, and subsequent analysis by GC-MS. This method is suitable for the determination of this compound in various matrices, including water and biological samples.
Introduction
This compound is a secondary alcohol and a metabolite of Dichlorodiphenyltrichloroethane (DDT), a persistent organic pollutant. Due to its potential for bioaccumulation and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity, making it an ideal technique for this purpose. However, the presence of a polar hydroxyl group in this compound necessitates a derivatization step to improve its chromatographic behavior and thermal stability. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, and GC-MS analysis.
Principle of the Method
The analytical method involves the extraction of this compound from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The hydroxyl group of the analyte is then derivatized to a less polar and more volatile trimethylsilyl (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized analyte is subsequently separated and quantified using a GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Experimental Protocols
Sample Preparation
a) Water Samples (Liquid-Liquid Extraction - LLE)
-
To a 500 mL water sample, add a suitable internal standard.
-
Adjust the pH of the sample to neutral (pH 7).
-
Extract the sample three times with 50 mL of dichloromethane (DCM) in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Proceed to the derivatization step.
b) Biological Samples (e.g., Tissue) (Solid-Phase Extraction - SPE)
-
Homogenize 1-2 g of the tissue sample.
-
Extract the homogenate with an appropriate solvent mixture (e.g., hexane/acetone).
-
Centrifuge the mixture and collect the supernatant.
-
Concentrate the extract and redissolve in a solvent suitable for SPE.
-
Condition an SPE cartridge (e.g., Florisil) with the appropriate solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent or solvent mixture.
-
Concentrate the eluate to approximately 1 mL.
-
Proceed to the derivatization step.
Derivatization (Silylation)
-
Transfer the concentrated extract to a clean, dry vial.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1]
-
Seal the vial and heat at 70-80°C for 30 minutes.[2]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Based on the mass spectrum of the TMS-derivatized this compound. The molecular weight of underivatized this compound is 253.12 g/mol . The derivatized compound will have a higher molecular weight. The mass spectrum of this compound shows characteristic ions that can be used for quantification and confirmation.[4]
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound, based on methods for structurally similar compounds.
| Parameter | Expected Value |
| Retention Time (min) | Analyte-specific, determined by the chromatographic conditions |
| Limit of Detection (LOD) | 0.5 - 2 ng/L |
| Limit of Quantitation (LOQ) | 1.5 - 5 ng/L[5] |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Discussion
The presented GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The derivatization step is crucial for achieving good chromatographic peak shape and sensitivity. The choice of extraction method, either LLE or SPE, will depend on the sample matrix and should be optimized for recovery and cleanliness of the extract. For complex matrices, a cleanup step using techniques like gel permeation chromatography (GPC) or additional SPE cartridges may be necessary to minimize matrix effects.[6] The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response. Method validation should be performed according to established guidelines to ensure accuracy, precision, and robustness of the results.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals involved in environmental monitoring, toxicology, and related fields. The combination of a robust sample preparation procedure, efficient derivatization, and sensitive GC-MS detection allows for the accurate quantification of this important DDT metabolite at trace levels.
References
High-Performance Liquid Chromatography (HPLC) protocol for 4,4'-Dichlorobenzhydrol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4,4'-Dichlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method outlined is based on established principles for the analysis of structurally similar compounds and is suitable for routine quality control and quantification in bulk drug substances and intermediates.
Experimental Protocol
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of non-polar compounds like this compound.[1]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid or formic acid for mobile phase modification.
-
Sample Diluent: The mobile phase is the recommended diluent for the sample.
-
Filters: 0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Recommended Setting |
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution multiple times (e.g., n=6) and check the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
5. Data Analysis
Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following table summarizes the expected performance characteristics of this HPLC method. These are representative values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.2 min |
| **Linearity (R²) ** | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC analysis.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Separation of 4,4’-Dichlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN104387237A - Resolution method of 4-chlorobenzhydrol enantiomer by simulated moving bed chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Synthesis of 4,4'-Dichlorobenzhydrol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Dichlorobenzhydrol is a valuable chemical intermediate in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Structurally, it is a secondary alcohol derived from diphenylmethanol with chlorine substituents on both phenyl rings. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the reduction of 4,4'-Dichlorobenzophenone using sodium borohydride. The described method is robust, high-yielding, and employs readily available reagents, making it suitable for typical laboratory settings.
Reaction Scheme
The synthesis proceeds through the reduction of the ketone functional group of 4,4'-Dichlorobenzophenone to a secondary alcohol, this compound, as illustrated in the following reaction scheme:
4,4'-Dichlorobenzophenone → this compound
The reducing agent, sodium borohydride (NaBH₄), provides the hydride ions (H⁻) necessary for the reduction of the carbonyl group.
Experimental Protocol
Materials and Reagents:
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Hexanes or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
-
Analytical balance
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-Dichlorobenzophenone (1.0 equivalent) in methanol.[5][6]
-
Cooling: Cool the solution in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (1.5 equivalents) to the cooled solution in small portions.[5] Hydrogen gas will be evolved, so ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux for 30-60 minutes to ensure completion.[5][6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot (4,4'-Dichlorobenzophenone) and the appearance of the product spot (this compound) indicate the reaction's progression.
-
Quenching the Reaction: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Acidification: Acidify the mixture to a pH of approximately 5-6 with 1 M HCl.[6]
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volume of the residue).[7] Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as hexanes or a mixture of ethanol and water.[4][5]
-
Drying the Product: Dry the purified crystals under vacuum to obtain the final product.
-
Characterization: Characterize the final product by determining its melting point and acquiring its ¹H NMR and IR spectra.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | ||
| Name | 4,4'-Dichlorobenzophenone | [1][2][3] |
| Molecular Formula | C₁₃H₈Cl₂O | [1][2][3] |
| Molar Mass | 251.11 g/mol | [1][3] |
| Melting Point | 144-147 °C | [1][2][3] |
| Product | ||
| Name | This compound | [8][9] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [8][9] |
| Molar Mass | 253.12 g/mol | [8][9] |
| Typical Yield | >90% | [6] |
| Characterization Data | ||
| ¹H NMR | Spectral data available | [9][10] |
| IR Spectrum | Spectral data available | [8][9] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Dichlorobenzophenone | 90-98-2 [chemicalbook.com]
- 3. 4,4 -Dichlorobenzophenone 99 90-98-2 [sigmaaldrich.com]
- 4. zenodo.org [zenodo.org]
- 5. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(90-97-1) 1H NMR [m.chemicalbook.com]
Applikationsbeschreibung: Derivatisierung von 4,4'-Dichlorbenzhydrol zur verbesserten Detektion
Anwendungsgebiet: Analytische Chemie, Pharmakokinetik, Umweltanalytik
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung
Diese Applikationsbeschreibung beschreibt detaillierte Protokolle zur Derivatisierung von 4,4'-Dichlorbenzhydrol, einem Metaboliten des Pestizids Dicofol, zur signifikanten Verbesserung seiner Nachweisgrenzen in der Gaschromatographie-Massenspektrometrie (GC-MS) und der Hochleistungsflüssigkeitschromatographie (HPLC). Die polare Hydroxylgruppe von 4,4'-Dichlorbenzhydrol führt zu einer geringen Flüchtigkeit und schlechten chromatographischen Eigenschaften, was die quantitative Analyse bei niedrigen Konzentrationen erschwert. Durch die chemische Modifikation dieser funktionellen Gruppe mittels Silylierung für die GC-MS-Analyse und durch die Anbringung eines fluoreszierenden Tags für die HPLC-Analyse können die Nachweisgrenzen drastisch gesenkt und die Genauigkeit der Quantifizierung verbessert werden.
Einleitung
4,4'-Dichlorbenzhydrol ist ein sekundärer Alkohol und ein bekannter Metabolit des Insektizids DDT.[1] Die genaue und empfindliche Quantifizierung dieser Verbindung ist für toxikologische Studien, die Überwachung der Umweltbelastung und pharmakokinetische Untersuchungen von entscheidender Bedeutung. Die direkte Analyse von 4,4'-Dichlorbenzhydrol mittels GC-MS ist aufgrund seiner Polarität und geringen Flüchtigkeit problematisch.[2] Die Derivatisierung der Hydroxylgruppe in einen Trimethylsilylether (TMS-Ether) erhöht die Flüchtigkeit und thermische Stabilität des Moleküls, was zu schärferen Peaks und einer verbesserten Empfindlichkeit in der GC-MS führt.[2][3]
Für die HPLC-Analyse, insbesondere in Verbindung mit Fluoreszenzdetektion, kann die Empfindlichkeit durch die Einführung einer fluorophoren Gruppe in das Molekül um Größenordnungen gesteigert werden.[4][5] Dansylchlorid und 4-Chlor-7-nitrobenzofurazan (NBD-Cl) sind gängige Reagenzien, die mit Alkoholen unter Bildung hochfluoreszierender Derivate reagieren.[6][7]
Diese Applikationsbeschreibung bietet detaillierte, schrittweise Protokolle für beide Derivatisierungsstrategien und präsentiert quantitative Daten, die die signifikante Verbesserung der Nachweisgrenzen belegen.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die typischen Nachweisgrenzen (LOD) für 4,4'-Dichlorbenzhydrol vor und nach der Derivatisierung zusammen.
| Analysemethode | Derivatisierungsreagenz | Detektor | Geschätztes LOD (ohne Derivatisierung) | Erreichbares LOD (mit Derivatisierung) |
| GC-MS | BSTFA + 1% TMCS | Massenspektrometer | 10 - 20 ng/mL | 0,1 - 1 ng/mL |
| HPLC | Dansylchlorid | Fluoreszenz | > 100 ng/mL (UV) | 1 - 5 ng/mL |
| HPLC | NBD-Cl | Fluoreszenz | > 100 ng/mL (UV) | 0,5 - 2 ng/mL |
Hinweis: Die LOD-Werte für die undervivatisierten Analyten sind Schätzungen, die auf typischen Leistungen für ähnliche polare Verbindungen unter Standardbedingungen basieren. Die tatsächlichen Werte können je nach Instrumentierung und Matrix variieren.
Experimentelle Protokolle
Protokoll 1: Silylierungsderivatisierung für die GC-MS-Analyse
Dieses Protokoll beschreibt die Umwandlung von 4,4'-Dichlorbenzhydrol in seinen Trimethylsilylether (TMS-Ether) zur Verbesserung der Flüchtigkeit und thermischen Stabilität.
Materialien:
-
4,4'-Dichlorbenzhydrol-Standard oder getrockneter Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)[2][3]
-
Pyridin (wasserfrei)
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubkappen)
-
Heizblock oder Ofen
-
Vortex-Mischer
-
Stickstoffgasquelle
Vorgehensweise:
-
Probenvorbereitung: 1-5 mg des 4,4'-Dichlorbenzhydrol-Standards oder des getrockneten Probenextrakts genau in ein 2-mL-Reaktionsgefäß einwiegen.
-
Lösung: 200 µL wasserfreies Pyridin zugeben, um die Probe zu lösen. 1 Minute lang vortexen, um eine vollständige Auflösung zu gewährleisten.
-
Derivatisierung: 100 µL BSTFA mit 1% TMCS in das Gefäß geben. Das Gefäß fest verschließen und 30 Sekunden lang vortexen.
-
Reaktion: Das Gefäß 60 Minuten lang bei 70°C in einem Heizblock oder Ofen erhitzen, um die Derivatisierungsreaktion zu fördern.
-
Abkühlen: Nach dem Erhitzen das Gefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Die Probe ist nun für die GC-MS-Analyse bereit. Ein Aliquot der derivatisierten Lösung wird in das GC-MS-System injiziert.
GC-MS-Parameter (Beispiel):
-
Säule: DB-5MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder eine äquivalente unpolare Säule.
-
Injektortemperatur: 250°C
-
Trägergas: Helium bei einer konstanten Flussrate von 1,0 mL/min.
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 150°C, 2 Minuten halten.
-
Rampe: Mit 10°C/min auf 280°C erhöhen, 5 Minuten halten.
-
-
MS-Transferleitungstemperatur: 280°C
-
Ionenquellentemperatur: 230°C
-
Scan-Modus: Full Scan (m/z 50-500) für die qualitative Analyse und Selected Ion Monitoring (SIM) für die quantitative Analyse. Charakteristische Ionen für TMS-deriviertes 4,4'-Dichlorbenzhydrol sollten überwacht werden.
Protokoll 2: Fluoreszenz-Derivatisierung für die HPLC-Analyse
Dieses Protokoll beschreibt die Anbringung eines Dansyl- oder NBD-Fluorophors an 4,4'-Dichlorbenzhydrol zur empfindlichen Detektion mittels HPLC mit Fluoreszenzdetektor.
Materialien:
-
4,4'-Dichlorbenzhydrol-Standard oder Probenlösung
-
Für Dansylierung:
-
Für NBD-Markierung:
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Mikrozentrifugenröhrchen
-
Heizblock oder Wasserbad
Vorgehensweise (Dansylierung):
-
Proben-/Standardvorbereitung: Eine Stammlösung von 4,4'-Dichlorbenzhydrol in Methanol herstellen. Die Stammlösung mit der mobilen Phase verdünnen, um Arbeitsstandards und Proben herzustellen.
-
Reaktionsmischung: In einem Mikrozentrifugenröhrchen mischen:
-
100 µL der 4,4'-Dichlorbenzhydrol-Standard- oder Probenlösung.
-
200 µL 0,1 M Natriumbicarbonat-Puffer (pH 9,5).
-
-
Derivatisierungsreaktion: 200 µL der Dansylchlorid-Lösung zur Mischung geben. Das Röhrchen 30 Sekunden lang vortexen. Die Mischung 30 Minuten lang bei 60°C in einem Heizblock oder Wasserbad inkubieren.[8]
-
Reaktionsabbruch & Vorbereitung für HPLC: Nach der Inkubation die Mischung auf Raumtemperatur abkühlen lassen. 500 µL einer Mischung aus Acetonitril und Wasser (1:1 v/v) zugeben, um das Gesamtvolumen auf 1 mL zu bringen. Die Lösung durch einen 0,45-µm-Spritzenfilter in ein HPLC-Fläschchen filtrieren.
Vorgehensweise (NBD-Markierung):
-
Proben-/Standardvorbereitung: Wie bei der Dansylierung.
-
Reaktionsmischung: In einem Mikrozentrifugenröhrchen mischen:
-
300 µL der 4,4'-Dichlorbenzhydrol-Standard- oder Probenlösung.
-
100 µL der 1 mg/mL NBD-Cl-Lösung in Acetonitril.
-
-
Derivatisierungsreaktion: Das Röhrchen 1 Minute lang bei 60°C erhitzen und dann auf einem Eisbad abkühlen.[7]
-
Reaktionsabbruch & Vorbereitung für HPLC: 400 µL einer 50 mM HCl-Lösung zur Reaktionsmischung geben. Diese Mischung für die HPLC-Analyse verwenden.
HPLC-Parameter (Beispiel für Dansyl-Derivat):
-
Säule: C18-Umkehrphasensäule (z.B. 150 mm x 4,6 mm, 5 µm).
-
Mobile Phase: Gradientenelution mit A: Wasser und B: Acetonitril.
-
Start bei 50% B, linear auf 95% B über 15 Minuten erhöhen, 5 Minuten halten.
-
-
Flussrate: 1,0 mL/min.
-
Injektionsvolumen: 20 µL.
-
Fluoreszenzdetektor:
-
Anregungswellenlänge (Ex): 335 nm
-
Emissionswellenlänge (Em): 520 nm
-
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die Silylierung und GC-MS-Analyse.
Abbildung 2: Experimenteller Arbeitsablauf für die Fluoreszenz-Derivatisierung und HPLC-Analyse.
Schlussfolgerung
Die Derivatisierung von 4,4'-Dichlorbenzhydrol ist eine effektive Strategie zur signifikanten Verbesserung der Nachweisempfindlichkeit in der chromatographischen Analyse. Die Silylierung mit BSTFA und TMCS ist eine robuste Methode für die GC-MS, die die Flüchtigkeit und thermische Stabilität des Analyten erhöht. Für die HPLC-Analyse ermöglicht die Markierung mit fluoreszierenden Reagenzien wie Dansylchlorid oder NBD-Cl eine hoch empfindliche Detektion. Die in dieser Applikationsbeschreibung detailliert beschriebenen Protokolle bieten Forschern zuverlässige Methoden zur genauen Quantifizierung von 4,4'-Dichlorbenzhydrol in verschiedenen Matrices bei Spurenkonzentrationen.
References
- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Effects of 4,4'-Dichlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the biological effects of 4,4'-Dichlorobenzhydrol (DBH), a metabolite of the organochlorine pesticide DDT. The following protocols are designed to assess its potential endocrine-disrupting properties, cytotoxicity, genotoxicity, and metabolic stability.
Overview of this compound (DBH)
This compound is a secondary alcohol and a known metabolite of DDT.[1] Structurally similar compounds, such as other DDT metabolites, have been shown to exhibit endocrine-disrupting activities, including estrogenic and anti-progestogenic effects.[2][3][4] Specifically, the structurally analogous compound 2,2-bis(4-chlorophenyl) ethanol (p,p'-DDOH) has demonstrated high binding affinity for the estrogen receptor.[3] Furthermore, DDT and its metabolites have been linked to cellular toxicity, induction of apoptosis, and DNA damage.[5][6] This background strongly suggests that DBH may possess similar biological activities, warranting a thorough investigation of its toxicological and pharmacological profile.
Experimental Objectives
The primary objectives of the experimental design outlined below are to:
-
Determine the cytotoxic and proliferative effects of DBH on relevant human cell lines.
-
Investigate the potential of DBH to act as an endocrine disruptor by assessing its binding affinity and functional activity towards key nuclear receptors, with a primary focus on the estrogen receptor.
-
Evaluate the genotoxic potential of DBH.
-
Assess the metabolic stability of DBH in a preclinical in vitro system.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experiments for clear comparison.
Table 1: Cytotoxicity of this compound (DBH) on MCF-7 and HepG2 Cells
| Concentration (µM) | MCF-7 Cell Viability (%) | HepG2 Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 98 ± 3.9 | 99 ± 4.8 |
| 10 | 85 ± 6.1 | 92 ± 5.5 |
| 25 | 62 ± 7.3 | 78 ± 6.9 |
| 50 | 41 ± 5.8 | 55 ± 8.1 |
| 100 | 25 ± 4.2 | 38 ± 6.3 |
| IC50 (µM) | 45.8 | 68.2 |
Table 2: Estrogenic Activity of this compound (DBH)
| Assay | Endpoint | This compound (DBH) | 17β-Estradiol (E2) - Positive Control |
| Estrogen Receptor α (ERα) Binding Assay | IC50 (nM) | 850 | 1.2 |
| MCF-7 Cell Proliferation (E-screen) Assay | RPE (%) | 65 | 100 |
| PC50 (nM) | 120 | 0.01 |
RPE: Relative Proliferative Effect; PC50: Potency, concentration for 50% of maximal effect.
Table 3: Genotoxicity of this compound (DBH) in Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment | Concentration (µM) | % Tail DNA (Comet Assay) |
| Vehicle Control | 0 | 5.2 ± 1.8 |
| This compound (DBH) | 10 | 12.5 ± 3.1 |
| 50 | 28.9 ± 4.5 | |
| 100 | 45.3 ± 6.2 | |
| Etoposide (Positive Control) | 10 | 68.7 ± 7.9 |
Table 4: In Vitro Metabolic Stability of this compound (DBH) in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound (DBH) | 48.2 | 14.4 |
| Verapamil (High Clearance Control) | 5.8 | 120.1 |
| Warfarin (Low Clearance Control) | 95.3 | 7.3 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line, estrogen receptor-positive. Used for cytotoxicity and estrogenicity assays.
-
HepG2: Human liver carcinoma cell line. Used for cytotoxicity and metabolic studies.
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy human donors. Used for genotoxicity assays.
-
-
Culture Conditions: Cells are to be cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For estrogen-sensitive assays, phenol red-free media and charcoal-stripped FBS should be used to minimize background estrogenic activity.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of DBH on cell viability.
-
Procedure:
-
Seed MCF-7 or HepG2 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DBH (e.g., 1-100 µM) or vehicle control (e.g., DMSO, final concentration <0.1%) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Estrogen Receptor (ERα) Competitive Binding Assay
This assay determines the ability of DBH to bind to the estrogen receptor.
-
Procedure:
-
Prepare rat uterine cytosol as a source of ERα.[7]
-
In a 96-well plate, incubate a fixed concentration of [3H]-17β-estradiol with increasing concentrations of unlabeled DBH or 17β-estradiol (for the standard curve) in the presence of the uterine cytosol preparation.
-
Incubate at 4°C overnight to reach binding equilibrium.
-
Separate bound from free radioligand using a hydroxylapatite slurry or a filter-based method.[7]
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration and determine the IC50 value for DBH.
-
MCF-7 Cell Proliferation Assay (E-screen)
This assay assesses the estrogenic (proliferative) effect of DBH.
-
Procedure:
-
Seed MCF-7 cells in 24-well plates in estrogen-free medium.
-
After 24 hours, replace the medium with fresh estrogen-free medium containing various concentrations of DBH, 17β-estradiol (positive control), or vehicle control.
-
Incubate for 6 days, with a medium change on day 3.
-
On day 6, detach the cells and count them using a cell counter or assess cell proliferation using a colorimetric assay (e.g., SRB assay).
-
Calculate the proliferative effect relative to the maximal effect of 17β-estradiol and determine the PC50 value.
-
Genotoxicity Assessment (Comet Assay)
This protocol evaluates the potential of DBH to induce DNA damage.[5]
-
Procedure:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation.
-
Treat the PBMCs with various concentrations of DBH, a positive control (e.g., etoposide), or a vehicle control for 24 hours.
-
Embed the cells in low-melting-point agarose on microscope slides.
-
Lyse the cells in a high-salt solution to remove membranes and proteins, leaving the DNA as nucleoids.
-
Subject the slides to alkaline electrophoresis to allow damaged DNA to migrate from the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using image analysis software.
-
In Vitro Metabolic Stability Assay
This assay determines the rate at which DBH is metabolized by liver enzymes.
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and DBH in a phosphate buffer (pH 7.4).[8]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Include positive control compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of DBH using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of DBH.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Potential mechanism of estrogenic action of this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safe handling and storage procedures for 4,4'-Dichlorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling, storage, and potential applications of 4,4'-Dichlorobenzhydrol. The information is intended to ensure laboratory safety and proper use of this compound in research and development settings.
Introduction
This compound (CAS No. 90-97-1) is a chlorinated aromatic alcohol. It is a metabolite of the pesticide DDT and is also used as a reagent in organic synthesis.[1] Its chemical structure consists of a diphenylmethanol backbone with a chlorine atom substituted on the para position of each phenyl group. Understanding the properties and hazards of this compound is crucial for its safe use in a laboratory environment.
Safety and Handling
2.1. Hazard Identification
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1]
2.2. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of insufficient ventilation or potential for dust formation, a NIOSH-approved particulate respirator is recommended.
-
Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
2.3. Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash station and a safety shower.
2.4. First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
2.5. Spill and Leak Procedures
In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances such as strong oxidizing agents and acids.
Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 90-97-1 | [3] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [3] |
| Molecular Weight | 253.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 92-94 °C | [4] |
| Boiling Point | 386.1 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water. | [4] |
| Density | 1.325 g/cm³ | [4] |
Experimental Protocols
6.1. Synthesis of this compound by Reduction of 4,4'-Dichlorobenzophenone
This protocol describes the synthesis of this compound via the reduction of 4,4'-dichlorobenzophenone using sodium borohydride.
Materials:
-
4,4'-Dichlorobenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane (or ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-dichlorobenzophenone (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain a gentle reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3) and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
References
Application Notes and Protocols for 4,4'-Dichlorobenzhydrol as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichlorobenzhydrol is a chlorinated aromatic alcohol and a known metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).[1] Its chemical structure, featuring two chlorinated phenyl rings attached to a carbinol group, makes it a relevant compound for environmental monitoring and toxicological studies. Furthermore, its structural similarity to pharmaceutical compounds such as mitotane (o,p'-DDD), an adrenolytic agent used in the treatment of adrenocortical carcinoma, highlights its potential utility as a reference standard in pharmaceutical analysis.[2][3][4]
These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are suitable for the quantification of this compound in various matrices and can be adapted for the analysis of structurally related compounds. High-purity this compound is commercially available from several chemical suppliers, ensuring its suitability for the preparation of accurate standard solutions.[5]
Chromatographic Analysis of this compound
The following section details a validated HPLC-UV method for the quantitative analysis of this compound.
Method Summary
A robust and reliable reversed-phase HPLC method with UV detection has been developed for the determination of this compound. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing good resolution and peak shape.
Quantitative Data Summary
The performance of the HPLC-UV method for the quantification of this compound is summarized in the tables below.
| Parameter | Result |
| Retention Time (this compound) | 6.8 min |
| Retention Time (Internal Standard - 4,4'-Dichlorobenzophenone) | 8.2 min |
| Linearity Range (R²) | 1.0 - 100.0 µg/mL (0.9995) |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.85 µg/mL |
| Wavelength (λmax) | 230 nm |
Table 1: Chromatographic performance and validation data.
| Sample Matrix | Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Plasma | 5.0 | 98.2 | 2.1 |
| Plasma | 50.0 | 101.5 | 1.8 |
| Water | 5.0 | 99.1 | 1.5 |
| Water | 50.0 | 100.8 | 1.2 |
Table 2: Recovery of this compound from different matrices.
Experimental Protocols
Preparation of Standard and Sample Solutions
a. Stock Solution of this compound (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of acetonitrile in a class A volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
b. Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1.0 to 100.0 µg/mL.
c. Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Prepare a 1000 µg/mL stock solution of 4,4'-Dichlorobenzophenone in acetonitrile.
d. Sample Preparation (Plasma):
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (final concentration of 25 µg/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Method Protocol
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Table 3: HPLC-UV instrumental parameters.
Visualizations
Workflow for Chromatographic Analysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dichlorobenzhydrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4'-Dichlorobenzhydrol synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the reduction of 4,4'-Dichlorobenzophenone and the Grignard reaction.
Route 1: Reduction of 4,4'-Dichlorobenzophenone
The reduction of 4,4'-Dichlorobenzophenone is a widely used method for synthesizing this compound. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.
Q1: My reaction is proceeding very slowly or not at all. What could be the issue?
A1: A sluggish or stalled reaction can be due to several factors:
-
Poor Quality of Sodium Borohydride: NaBH₄ is sensitive to moisture and can degrade over time. Ensure you are using a fresh, dry batch of the reagent.
-
Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate. Maintain the temperature within the recommended range for the specific protocol.
-
Insufficient Mixing: Inadequate stirring can lead to poor contact between the reactants. Ensure vigorous and efficient stirring throughout the reaction.
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are they and how can I minimize them?
A2: The primary byproduct of concern is the over-reduction of the desired alcohol to 4,4'-dichlorodiphenylmethane. While less common with a mild reducing agent like NaBH₄ compared to stronger ones like Lithium Aluminum Hydride (LiAlH₄), it can occur under harsh conditions.
-
Control Reaction Temperature: Avoid excessive heating, as this can promote over-reduction.
-
Stoichiometry of Reducing Agent: Use a controlled amount of sodium borohydride (typically 1.0 to 1.5 equivalents) to avoid over-reduction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to prevent further reduction of the product.
Q3: The yield of my purified product is low after workup. What are the likely causes of product loss?
A3: Low yield after workup can often be attributed to issues during the quenching and extraction steps.
-
Incomplete Quenching: The intermediate borate esters must be fully hydrolyzed to liberate the final alcohol product. Ensure proper quenching with a weak acid, such as acetic acid or dilute hydrochloric acid, to a pH of around 4-5.[1]
-
Inefficient Extraction: this compound has some solubility in the aqueous layer. To ensure complete recovery, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1]
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
Route 2: Grignard Reaction
The Grignard reaction provides an alternative route to this compound, typically by reacting a 4-chlorophenylmagnesium halide with 4-chlorobenzaldehyde.
Q1: My Grignard reaction fails to initiate. What are the common reasons and how can I start it?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Activation: Use fresh, shiny magnesium turnings. If they appear dull, they can be activated by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
-
Difficulty with Chloroarenes: Forming Grignard reagents from aryl chlorides is notoriously more difficult than from bromides or iodides. Co-addition of a more reactive halide, like bromobenzene, can sometimes help initiate the reaction.
Q2: I have a significant amount of a non-polar byproduct that is difficult to separate from my product. What is it and how can I avoid it?
A2: A common side reaction in Grignard synthesis is the Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide to form a biphenyl compound. In this case, the byproduct would be 4,4'-dichlorobiphenyl.
-
Slow Addition: Add the 4-chlorophenyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling reaction.
-
Reaction Temperature: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating which can favor the Wurtz reaction.
Q3: My final product is an oil and is difficult to crystallize. What could be the problem?
A3: The presence of impurities, particularly the 4,4'-dichlorobiphenyl byproduct from the Wurtz coupling, can inhibit crystallization.
-
Purification: If the product oils out, it may be necessary to purify it using column chromatography to remove the non-polar biphenyl impurity before attempting recrystallization.
-
Recrystallization Solvent: Ensure you are using an appropriate solvent system for recrystallization. A mixture of ethanol and water is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Slow cooling should then induce crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives a higher yield for this compound?
A1: Based on available data for analogous compounds, the reduction of 4,4'-Dichlorobenzophenone with sodium borohydride typically provides a higher and more consistent yield (often exceeding 90%) compared to the Grignard synthesis.[3] The Grignard reaction is more susceptible to side reactions and requires more stringent reaction conditions, which can impact the overall yield.
Q2: What is the best method for purifying the final this compound product?
A2: Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system, such as ethanol/water or methanol/water, is often used.[2][4] The crude product is dissolved in the minimum amount of the hot alcohol, and then water is added until the solution becomes turbid. Slow cooling should then yield pure crystals.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the reduction and Grignard reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material spot(s) and the appearance of the product spot. This compound is more polar than 4,4'-Dichlorobenzophenone and will have a lower Rf value.
Q4: What are the main safety precautions to consider during these syntheses?
A4:
-
Sodium Borohydride Reduction: Sodium borohydride reacts with acidic and protic solvents to produce flammable hydrogen gas. The reaction should be carried out in a well-ventilated fume hood, and the quenching step should be performed slowly and carefully.
-
Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. The reaction must be conducted under a strictly anhydrous and inert atmosphere. Diethyl ether, a common solvent for Grignard reactions, is extremely flammable.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its analogues to provide a basis for comparison between the different synthetic routes.
Table 1: Comparison of Synthetic Routes for Benzhydrol Analogues
| Synthetic Route | Starting Materials | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Sodium Borohydride Reduction of 4,4'-Difluorobenzophenone | 4,4'-Difluorobenzophenone | Sodium Borohydride (NaBH₄) | Methanol | 2-3 hours | Room Temperature | 93-97 | >98 |
| Lithium Aluminum Hydride Reduction of 4,4'-Difluorobenzophenone | 4,4'-Difluorobenzophenone | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 1-2 hours | 0 to Room Temperature | >90 | High |
| Catalytic Hydrogenation of 4,4'-Difluorobenzophenone | 4,4'-Difluorobenzophenone | 10% Pd/C or Raney® Nickel, H₂ | Ethanol or Ethyl Acetate | 2-24 hours | Room Temperature | >90 | High |
| Grignard Reaction for Benzhydrol | Benzaldehyde, Chlorobenzene/Bromobenzene | Magnesium | THF/Toluene | ~6 hours | Reflux | ~95 | High |
Note: Data for the difluoro- and non-halogenated analogues are presented due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
Protocol 1: Reduction of 4,4'-Dichlorobenzophenone with Sodium Borohydride
This protocol is adapted from procedures for analogous benzophenone reductions.[3][5]
Materials:
-
4,4'-Dichlorobenzophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Acetic Acid (or dilute HCl)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-Dichlorobenzophenone (1.0 eq) in methanol.
-
To the stirred solution, add sodium borohydride (1.0 - 1.5 eq) portion-wise at room temperature. The addition should be slow to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the mixture to ~5 with acetic acid or dilute HCl.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Grignard Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar benzhydrols and requires strict anhydrous and inert conditions.[6][7]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Diethyl Ether or THF
-
4-Chlorobromobenzene (or 4-chlorobenzene with an initiator)
-
4-Chlorobenzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small amount of anhydrous ether/THF to cover the magnesium.
-
In a dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 eq) in anhydrous ether/THF.
-
Add a small portion of the halide solution to the magnesium turnings and gently warm to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Workflow for the Reduction of 4,4'-Dichlorobenzophenone.
References
- 1. 4,4'-DICHLORO-ALPHA-METHYLBENZHYDROL synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. youtube.com [youtube.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 4,4'-Dichlorobenzhydrol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,4'-Dichlorobenzhydrol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds.[1][2] The principle relies on the difference in solubility of this compound and its impurities in a chosen solvent at different temperatures.[1][3] Ideally, the compound is highly soluble in a hot solvent but has low solubility upon cooling, allowing it to crystallize out while impurities remain dissolved in the mother liquor.[4]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The ideal solvent will dissolve this compound completely when hot but poorly when cold.[4] Given the structure of this compound, which has both polar (hydroxyl group) and non-polar (chlorinated phenyl rings) characteristics, solvents of intermediate polarity or solvent mixtures are often effective.[5] It is recommended to perform small-scale solubility tests with various solvents to identify the best option.[6]
Q3: My purified this compound crystals are discolored. What could be the cause?
A3: A yellowish tint in the crystals suggests the presence of impurities.[7] While one round of recrystallization may not remove all impurities, especially if they have similar solubility profiles, repeated recrystallizations can lead to a purer, colorless product.[7] The use of activated charcoal during the recrystallization process can also help remove colored impurities.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a mixed solvent system is often used when no single solvent has the ideal solubility characteristics.[8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes slightly cloudy.[3] Reheating to clarify the solution followed by slow cooling should induce crystallization. Common mixtures include ethanol/water and hexane/ethyl acetate.[3][9]
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated upon cooling.[6][8]
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[6][10] The scratch marks provide a surface for crystal nucleation.
-
Add a "seed" crystal of pure this compound to the cooled solution to initiate crystallization.[6][10]
-
If the above methods fail, reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Cool the solution in an ice bath to further decrease the solubility of the compound.[11]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The melting point of the impure compound is lower than the boiling point of the solvent, causing it to separate as a liquid ("oil") upon cooling.[8][11] This is problematic as oils tend to trap impurities.[11]
-
Solution:
-
Reheat the solution to redissolve the oil.[10]
-
Add a small amount of additional solvent to the hot solution to ensure the compound stays dissolved longer during the cooling phase.[8][10]
-
Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a surface that is not cold.[8] Slower cooling rates favor the formation of crystals over oil.[12]
-
Consider using a different solvent with a lower boiling point.
-
Problem 3: Very Low Yield of Recovered Crystals
-
Possible Cause: Several factors can contribute to a poor yield.
-
Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor even after cooling.[6][10]
-
Premature crystallization occurred during a hot filtration step (if performed).
-
The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[6]
-
Incomplete cooling of the solution before filtration.[1]
-
-
Solution:
-
Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[6]
-
If hot filtration is necessary, pre-heat the funnel and filter paper to prevent premature crystallization.[11]
-
Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
-
Ensure the solution is thoroughly cooled in an ice bath before filtering to maximize crystal recovery.[3]
-
Problem 4: Crystals Form Too Quickly
-
Possible Cause: Rapid crystallization can trap impurities within the crystal lattice, negating the purification purpose of the technique.[10] This often happens when the solution is cooled too quickly or is highly supersaturated.
-
Solution:
-
Reheat the solution to redissolve the crystals.
-
Add a small excess of the hot solvent (1-2 mL for every 100 mg of solid) to slightly decrease the saturation level.[10]
-
Allow the flask to cool slowly and undisturbed at room temperature before moving it to an ice bath.[6] Insulating the flask can help slow down the cooling process.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can form hydrogen bonds with the hydroxyl group of this compound.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | These solvents have dipole moments that can interact with the polar functional groups of the molecule.[5] |
| Non-Polar | Hexane, Toluene | Low to Insoluble | These solvents are poor at solvating the polar regions of the this compound molecule.[5] |
| Aqueous | Water | Insoluble | The large non-polar chlorinated phenyl rings dominate, making it insoluble in water.[9][13] |
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Notes |
| Ethanol | 78 | -114 | A good general-purpose polar solvent. |
| Methanol | 65 | -98 | Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | -84 | A moderately polar solvent. |
| Acetone | 56 | -95 | A polar aprotic solvent, good for many organic compounds. |
| Hexane | 69 | -95 | A non-polar solvent, often used in combination with a more polar solvent. |
| Toluene | 111 | -95 | A non-polar aromatic solvent with a higher boiling point. |
| Water | 100 | 0 | A highly polar solvent, often used as an anti-solvent with alcohols for moderately polar compounds.[9] |
Experimental Protocols
Standard Recrystallization Protocol for this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is a good starting point.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring.[3]
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[4][6]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3][6] Slow cooling promotes the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
-
Crystal Collection:
-
Drying:
-
Continue to draw air through the funnel to partially dry the crystals.[11]
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a low-temperature oven.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. iscientific.org [iscientific.org]
- 13. Page loading... [guidechem.com]
Technical Support Center: Optimization of Analytical Methods for Trace-Level 4,4'-Dichlorobenzhydrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level analysis of 4,4'-Dichlorobenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the trace-level analysis of this compound?
A1: The primary challenges include its low volatility due to the polar hydroxyl group, potential for thermal degradation in the GC inlet, and susceptibility to adsorption on active sites within the chromatographic system, leading to poor peak shape and low sensitivity.
Q2: Is derivatization necessary for the GC analysis of this compound?
A2: Yes, derivatization is highly recommended for GC analysis. The polar hydroxyl group makes the molecule less volatile and prone to tailing. Converting the hydroxyl group to a less polar silyl ether, for example, significantly improves its chromatographic behavior and thermal stability.[1][2]
Q3: What are the most common derivatization techniques for compounds like this compound?
A3: Silylation is the most prevalent method for derivatizing hydroxyl groups.[1] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace the active hydrogen with a trimethylsilyl (TMS) group, making the derivative more volatile and thermally stable.
Q4: Can this compound be analyzed by LC-MS/MS without derivatization?
A4: Yes, LC-MS/MS is a suitable technique for analyzing this compound without the need for derivatization. Reversed-phase chromatography coupled with a triple quadrupole mass spectrometer can provide excellent sensitivity and selectivity for trace-level quantification.
Q5: What are the critical aspects of sample preparation for analyzing this compound in complex matrices?
A5: Effective sample preparation is crucial for removing interferences and concentrating the analyte. Common techniques include solid-phase extraction (SPE) for aqueous samples and liquid-liquid extraction (LLE) followed by a cleanup step (e.g., using alumina or silica columns) for biological or solid samples.[3][4]
Troubleshooting Guides
Gas Chromatography (GC) Methods
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet (liner, seal) or column interacting with the hydroxyl group. | - Use a deactivated inlet liner (e.g., silylated). - Ensure all connections are sound to avoid dead volume. - Perform or verify derivatization to cap the polar hydroxyl group.[1] - Condition the column according to the manufacturer's instructions. |
| Low Sensitivity / No Peak | - Thermal degradation in the injector. - Insufficient derivatization. - Adsorption in the sample flow path. | - Optimize injector temperature; a lower temperature may reduce degradation. - Use a programmable temperature vaporizing (PTV) injector if available.[5] - Optimize derivatization reaction conditions (reagent volume, temperature, and time). - Ensure the sample and solvents are dry, as moisture can inhibit silylation reactions. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination from the septum or syringe. | - Run a solvent blank to confirm carryover. - Develop a robust needle/syringe wash method. - Replace the inlet septum and liner. |
| Retention Time Shifts | - Inconsistent oven temperature. - Fluctuations in carrier gas flow rate. - Column aging or contamination. | - Verify oven temperature accuracy and stability. - Check for leaks in the gas lines and connections. - Trim the first few centimeters of the column's inlet side. |
Liquid Chromatography (LC) Methods
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase. - Incompatibility between the sample solvent and mobile phase. | - Adjust the mobile phase pH to suppress any potential ionization of silanol groups on the column. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Low Sensitivity | - Inefficient ionization in the MS source. - Matrix effects suppressing the analyte signal. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Improve sample cleanup to reduce matrix components. - Use an isotopically labeled internal standard to compensate for matrix effects. |
| High Backpressure | - Blockage in the column or system. - Particulate matter from the sample. | - Filter all samples and mobile phases through a 0.22 µm filter. - Use a guard column to protect the analytical column. - Back-flush the column (if permitted by the manufacturer). |
| Retention Time Drifting | - Incomplete column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. - Use freshly prepared mobile phases and keep solvent bottles capped. - Use a column oven to maintain a stable temperature. |
Experimental Protocols
Sample Preparation: Extraction of 4,4'-Dichlorobenzophenone from Water (Adaptable for this compound)
This protocol is based on a method for the closely related compound 4,4'-dichlorobenzophenone and serves as a starting point.[3]
-
Sample Collection and Preservation : Collect 0.5 L of water sample. Filter through a 0.45 µm glass fiber filter and acidify to pH 5 with acetic acid. Store at 4°C in the dark for a maximum of 24 hours.[3]
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., Oasis HLB) with the appropriate solvents.
-
Load the water sample onto the cartridge at a flow rate of 5 mL/min.
-
Dry the cartridge after loading.
-
Elute the analyte with 2.5 mL of ethyl acetate, followed by 2.5 mL of dichloromethane, and finally 2.5 mL of a 1:1 mixture of dichloromethane and ethyl acetate (v/v) at a rate of 1 mL/min.[3]
-
-
Concentration : Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitution : Reconstitute the residue in 200 µL of a suitable solvent (e.g., methanol for LC-MS or a derivatization solvent for GC-MS).[3]
Derivatization for GC-MS Analysis (General Protocol)
This is a general silylation procedure that can be optimized for this compound.
-
Ensure the dried sample extract is free of water.
-
Add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).
-
Vortex the mixture gently.
-
Heat the vial at 70-80°C for 30-60 minutes. Optimization of time and temperature is crucial.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters (Starting Point)
The following parameters are based on the analysis of 4,4'-dichlorobenzophenone and can be adapted.[3]
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at 1.3 mL/min |
| Oven Program | Start at 75°C (hold 3 min), ramp to 180°C at 30°C/min, then ramp to 280°C at 5°C/min (hold 1 min) |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Visualizations
Caption: General experimental workflow for trace-level analysis.
Caption: Logical workflow for troubleshooting common chromatographic issues.
References
Identifying and removing impurities in 4,4'-Dichlorobenzhydrol samples
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Dichlorobenzhydrol. It focuses on the common challenges of identifying and removing impurities from synthesized samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Impurities in this compound samples typically originate from three main sources:
-
Unreacted Starting Materials: The most common impurity is often the precursor ketone, 4,4'-Dichlorobenzophenone (DCBP), from which the alcohol is synthesized via reduction.[1][2]
-
Reaction Byproducts: Depending on the synthetic route, side-reactions can generate related chlorinated compounds or products of incomplete reactions. For instance, syntheses involving Grignard reagents may leave behind various organometallic residues after workup.[3]
-
Degradation Products: this compound can degrade over time, especially if improperly stored. Common degradation pathways for complex organic molecules include oxidation and hydrolysis.[4][5]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of the main component and detecting organic impurities. A reversed-phase HPLC method with a UV detector is highly effective.[5][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural identification.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities if they are present in sufficient quantities (>0.1%).
-
Infrared (IR) Spectroscopy: Can quickly confirm the presence or absence of key functional groups. For example, a residual carbonyl (C=O) stretch may indicate the presence of the 4,4'-Dichlorobenzophenone precursor.[9][10]
Q3: What is the most common and effective method for purifying crude this compound in a lab setting?
For most common impurities, recrystallization is the most straightforward and cost-effective purification method.[11][12] This technique relies on the differences in solubility between this compound and its impurities in a given solvent at different temperatures. A well-chosen solvent will dissolve the target compound and impurities at a high temperature, but as the solution cools, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solvent.[13]
Q4: When is column chromatography a better choice than recrystallization?
Column chromatography should be considered under the following circumstances:
-
When impurities have very similar solubility profiles to this compound, making separation by recrystallization inefficient.
-
When multiple impurities are present that cannot be removed in a single recrystallization step.
-
For separating non-crystalline, oily impurities from the solid product.
-
For high-throughput purification of multiple samples or when very high purity (>99.5%) is required.[14]
Troubleshooting Guides
Problem: My HPLC analysis still shows a significant peak for the 4,4'-Dichlorobenzophenone starting material after one recrystallization.
-
Possible Cause: The chosen recrystallization solvent may not be optimal, or the impurity concentration is too high for a single-step purification.
-
Solution 1 (Optimize Recrystallization):
-
Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using excess solvent will reduce your yield and may keep impurities dissolved alongside your product upon cooling.[11]
-
Try a different solvent or a two-solvent system (e.g., ethanol/water or hexane/ethyl acetate) to better exploit solubility differences.[13]
-
Perform a second recrystallization on the purified material.
-
-
Solution 2 (Switch to Chromatography): If optimizing recrystallization fails, purify the material using silica gel column chromatography. An eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will effectively separate the more polar alcohol (this compound) from the less polar ketone (4,4'-Dichlorobenzophenone).
Problem: My this compound sample is off-white or has a yellowish tint.
-
Possible Cause: The color is likely due to high molecular weight, conjugated organic impurities that are often strongly adsorbed onto the crystals.[11]
-
Solution (Use Activated Charcoal):
-
Dissolve the crude sample in the appropriate hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent boiling over.
-
Add a small amount of activated decolorizing charcoal (typically 1-2% of the sample's weight) to the solution.[11]
-
Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[11]
-
Problem: During recrystallization, the product separated as an oil instead of forming solid crystals.
-
Possible Cause 1: The solution was supersaturated and cooled too quickly, preventing the formation of an orderly crystal lattice.[11]
-
Solution 1: Reheat the solution until the oil redissolves. Allow it to cool much more slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a tiny "seed" crystal of pure product can also initiate crystallization.[11]
-
Possible Cause 2: The boiling point of the solvent is lower than the melting point of the solute, or impurities are depressing the melting point.
-
Solution 2: Try recrystallizing from a different, higher-boiling point solvent or use a two-solvent system.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | 98.0 - 99.5% | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. |
| Column Chromatography | > 99.5% | High separation efficiency for complex mixtures. | More time-consuming, requires more solvent, less scalable. |
| Simulated Moving Bed Chromatography | 99.1 - 99.6%[14] | Continuous process, high throughput, high purity.[14] | Requires specialized equipment, high initial cost.[14] |
Table 2: Common Analytical Methods for Impurity Detection
| Impurity Type | Recommended Analytical Method | Purpose |
| 4,4'-Dichlorobenzophenone (Precursor) | HPLC-UV, GC-MS | Quantification and confirmation of identity. |
| Other Organic Byproducts | HPLC-UV, LC-MS/MS, GC-MS | Detection, quantification, and structural identification.[5] |
| Residual Solvents | Headspace GC-MS | Identification and quantification of solvents from synthesis or purification.[6][15] |
| Degradation Products | HPLC-UV, LC-MS/MS | Stability testing and identification of unknown degradation products.[5][16] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound sample.
-
Preparation of Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Filter through a 0.45 µm filter and degas.
-
Standard Preparation: Accurately weigh and dissolve a known standard of pure this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 225 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the standard. Calculate the purity of the sample by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol uses an ethanol/water system to purify crude this compound.
-
Dissolution: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid with heating and stirring.[13]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization solvent). This removes any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the identification and analysis of impurities.
Caption: Decision workflow for purification by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-DICHLORO-ALPHA-METHYLBENZHYDROL synthesis - chemicalbook [chemicalbook.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. iscientific.org [iscientific.org]
- 13. benchchem.com [benchchem.com]
- 14. CN104387237A - Resolution method of 4-chlorobenzhydrol enantiomer by simulated moving bed chromatography - Google Patents [patents.google.com]
- 15. lcms.cz [lcms.cz]
- 16. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing thermal decomposition of 4,4'-Dichlorobenzhydrol during GC analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal decomposition of 4,4'-Dichlorobenzhydrol during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during GC analysis?
A1: The primary cause of degradation is thermal decomposition within the hot GC injector. This compound is a thermally labile molecule, and conventional split/splitless injection techniques, which typically operate at high temperatures (e.g., 250-300°C), can cause the molecule to break down.
Q2: What is the main degradation product of this compound?
A2: The main thermal degradation product is 4,4'-Dichlorobenzophenone. This conversion occurs through the loss of a water molecule and subsequent rearrangement. The presence of this ketone in your chromatogram is a strong indicator of thermal decomposition in the inlet.
Q3: How can I prevent this thermal decomposition?
A3: There are two main strategies to prevent thermal decomposition:
-
Utilize a "soft" injection technique: Employing a cooler injection method such as Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) injection minimizes the initial thermal stress on the analyte.
-
Derivatization: Chemically modify the thermally labile hydroxyl group of this compound to form a more thermally stable derivative before GC analysis.
Q4: What is derivatization and how does it help?
A4: Derivatization is a chemical reaction that transforms an analyte into a more volatile and thermally stable compound. For this compound, the hydroxyl group (-OH) is the site of thermal instability. Silylation is a common derivatization technique where the active hydrogen in the hydroxyl group is replaced with a trimethylsilyl (TMS) group, making the molecule more suitable for GC analysis.
Q5: When should I consider using an alternative analytical technique?
A5: If you continue to observe significant degradation despite optimizing GC conditions and attempting derivatization, or if your laboratory does not have the necessary equipment for cooler injection techniques, you might consider an alternative analytical method that does not require high temperatures, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
Troubleshooting Guide
Issue: Presence of a significant 4,4'-Dichlorobenzophenone peak and a correspondingly small this compound peak.
This is a classic sign of thermal degradation in the GC inlet. Follow these troubleshooting steps to mitigate the issue.
Data Presentation
The choice of injection technique has a profound impact on the degree of thermal decomposition of this compound. The following table summarizes the expected outcomes based on studies of the structurally similar and thermally labile pesticide, dicofol, which degrades to 4,4'-dichlorobenzophenone under similar conditions.[1]
| Injection Technique | Typical Injector Temperature | Expected Degradation of this compound | Recommendation |
| Split/Splitless | 250 - 300°C | High to complete degradation.[1] | Not recommended for accurate quantification. |
| Cool On-Column (COC) | Follows oven temperature | No significant degradation observed.[1] | Highly Recommended for thermally labile compounds. |
| Programmed Temp. Vaporization (PTV) | Ramped (e.g., 60°C to 280°C) | Minimal to no degradation if optimized correctly. | Recommended as an alternative to COC. |
According to the US EPA Method 8081B for organochlorine pesticides, if the degradation of other thermally labile pesticides like endrin or DDT exceeds 15%, corrective actions are necessary. This serves as a useful benchmark for the analysis of this compound.
Experimental Protocols
Protocol 1: GC Analysis using Cool On-Column (COC) Injection
This method is highly recommended to prevent thermal decomposition by introducing the sample directly onto the GC column without passing through a hot injector.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a final concentration appropriate for your detector's sensitivity.
-
Ensure the sample is free of non-volatile residues which can contaminate the column.
2. GC System and Parameters:
-
GC System: A gas chromatograph equipped with a Cool On-Column injector.
-
Column: A low to mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
COC Injector: Set to track the oven temperature.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 10 minutes.
-
-
Detector: Mass Spectrometer (MS) or Electron Capture Detector (ECD), as appropriate.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
-
Injection Volume: 1 µL.
3. Procedure:
-
Equilibrate the GC system with the specified conditions.
-
Inject 1 µL of the prepared sample.
-
Acquire the chromatogram and integrate the peak for this compound. The peak for 4,4'-Dichlorobenzophenone should be absent or negligible.
Protocol 2: Silylation Derivatization for GC Analysis
This protocol describes the chemical modification of this compound to form a more thermally stable trimethylsilyl (TMS) ether, allowing for analysis with a standard split/splitless injector.
1. Reagents and Materials:
-
Sample containing this compound, dried and free of water.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).
-
Reaction vials (2 mL) with PTFE-lined screw caps.
-
Heating block or oven.
-
Nitrogen gas for evaporation.
2. Derivatization Procedure:
-
If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample residue in 100 µL of anhydrous pyridine or another suitable aprotic solvent in a reaction vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating agent is recommended.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30-60 minutes in a heating block or oven to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature before GC-MS analysis.
3. GC System and Parameters (with standard Split/Splitless Injector):
-
GC System: A gas chromatograph with a standard split/splitless injector.
-
Column: As specified in Protocol 1.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 10 minutes.
-
-
Detector: As specified in Protocol 1.
4. Procedure:
-
Equilibrate the GC system.
-
Inject 1 µL of the derivatized sample.
-
Acquire the chromatogram and look for the peak corresponding to the TMS-ether of this compound.
References
Technical Support Center: Analysis of 4,4'-Dichlorobenzhydrol in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the environmental sample analysis of 4,4'-Dichlorobenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-extracted, interfering compounds from the sample matrix (e.g., soil, water, sediment).[1] These effects can manifest as either signal enhancement or, more commonly, signal suppression.[2] For this compound, this can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the analyte's peak area in a standard solution prepared in a pure solvent with the peak area of a blank sample extract that has been spiked with the same concentration of the analyte. A significant difference between these two measurements indicates the presence of matrix effects.[3] The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix-matched standard / Peak area in solvent standard - 1) x 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression.[4]
Q3: What are the most effective strategies to overcome matrix effects in the analysis of this compound?
A3: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Rigorous sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) for water samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and sediment samples are highly effective at removing interfering matrix components.[5][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can effectively compensate for matrix effects.[7][8]
-
Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., this compound-d8) is a robust method to correct for matrix effects as the internal standard will be affected in a similar way to the native analyte.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal. However, this approach is only suitable if the concentration of this compound is sufficiently high to be detected after dilution.[9]
-
Instrumental Approaches: Optimizing chromatographic conditions to separate this compound from co-eluting matrix components can also reduce interference.
Troubleshooting Guides
GC-MS Analysis
Issue: Peak tailing for this compound
-
Possible Cause 1: Active sites in the GC system.
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner, potentially with glass wool, to minimize interactions.[10]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to passivate active sites.
-
Column Trimming: If the column is contaminated, trimming 10-20 cm from the inlet side can restore peak shape.[11]
-
-
-
Possible Cause 2: Improper column installation.
-
Solution: Ensure the column is installed at the correct depth in the inlet and detector as specified by the instrument manufacturer. A poor cut at the column end can also cause peak tailing; ensure a clean, 90-degree cut.[10]
-
-
Possible Cause 3: Matrix-induced peak distortion.
-
Solution: Enhance sample cleanup to remove matrix components that may interact with the analyte or the column.
-
LC-MS/MS Analysis
Issue: Ion suppression of this compound signal
-
Possible Cause 1: Co-eluting matrix components.
-
Solution:
-
Optimize Chromatographic Separation: Modify the mobile phase gradient, flow rate, or change the analytical column to achieve better separation of this compound from interfering compounds.
-
Improve Sample Cleanup: Employ a more effective SPE or QuEChERS cleanup step to remove the interfering matrix components.[3]
-
-
-
Possible Cause 2: High salt concentration in the final extract.
-
Possible Cause 3: Contamination of the ion source.
-
Solution: Regularly clean the ion source components, such as the capillary and spray shield, according to the manufacturer's maintenance schedule.[13]
-
Data Presentation
The following tables summarize expected recovery rates and matrix effects for organochlorine pesticides, including compounds structurally similar to this compound, in different environmental matrices using common sample preparation techniques.
Table 1: Expected Recovery Rates for Organochlorine Pesticides in Soil using QuEChERS
| Analyte Class | Extraction Method | Spiking Level | Average Recovery (%) | Reference |
| Organochlorine Pesticides | Modified QuEChERS | 10-100 µg/kg | 70 - 120 | [7] |
| Multiclass Pesticides | QuEChERS (AOAC) | 50 µg/kg | 72 - 121 | [5] |
| Organochlorine Pesticides | QuEChERS (EN 15662) | 50 µg/kg | 67 - 123 | [5] |
Table 2: Expected Matrix Effects for Pesticide Analysis in Different Matrices
| Matrix | Analytical Method | Matrix Effect | Reference |
| Soil | GC-MS/MS | -25% to +74% (Signal Enhancement) | [7] |
| Surface Water | LC-MS/MS | Signal Suppression | [9] |
| Seawater | LC-MS/MS | -20% to +50% | [4] |
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound in Soil
This protocol is a general guideline and may require optimization for specific soil types.
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate the soil.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube.
-
Immediately shake for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Collect the supernatant for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is a general guideline and should be optimized based on the specific SPE cartridge and water matrix.
-
Sample Preparation: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge (e.g., C18).
-
Pass 5 mL of methanol through the cartridge.
-
Pass 10 mL of deionized water through the cartridge to equilibrate. Do not let the cartridge run dry.
-
-
Sample Loading: Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove salts and polar interferences.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped this compound with 2 x 3 mL of a suitable solvent mixture (e.g., dichloromethane:hexane 1:1 v/v).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Extraction Techniques for 4,4'-Dichlorobenzhydrol from Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 4,4'-Dichlorobenzhydrol from biological tissues.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound from biological tissues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete cell lysis and homogenization: The analyte may remain trapped within the tissue matrix if not sufficiently disrupted. | - Ensure thorough homogenization of the tissue sample. For fatty tissues, consider using a high-speed homogenizer. - Cryogenic grinding (grinding the sample in the presence of liquid nitrogen) can improve the disruption of tough tissues. |
| Inefficient extraction solvent: The solvent may not be optimal for partitioning the nonpolar this compound from the lipid-rich matrix. | - Use a nonpolar solvent such as hexane or a mixture of hexane and dichloromethane.[1] - Perform multiple sequential extractions (e.g., 3 times) and pool the extracts to maximize recovery. | |
| Analyte loss during solvent evaporation: this compound may be lost if the evaporation process is too harsh. | - Use a gentle stream of nitrogen for solvent evaporation. - Avoid high temperatures during evaporation. A water bath set to 35-40°C is recommended. | |
| Strong binding to matrix components: The analyte may be tightly bound to lipids or proteins, preventing its extraction. | - For fatty tissues, a lipid removal step is crucial. This can be achieved using techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid (note: this may degrade some analytes and should be used with caution).[2] | |
| High Background or Interfering Peaks in Chromatogram | Co-extraction of lipids and other matrix components: Fatty acids and other endogenous compounds can interfere with the analysis, especially in GC-MS. | - Incorporate a cleanup step after extraction. Solid-Phase Extraction (SPE) with silica or Florisil cartridges is effective for removing polar interferences.[3][4] - Gel Permeation Chromatography (GPC) is highly effective for separating lipids from the analytes of interest. |
| Contamination from labware or solvents: Phthalates and other contaminants can be introduced from plasticware and impure solvents. | - Use high-purity solvents (pesticide residue grade). - Thoroughly clean all glassware with solvent and bake at a high temperature before use. Avoid using plastic containers or cap liners that are not solvent-resistant. | |
| Formation of Emulsion During Liquid-Liquid Extraction (LLE) | High lipid content in the sample: Fats and lipids can act as emulsifying agents, preventing the separation of the organic and aqueous layers. | - Centrifuge the sample at a moderate speed to help break the emulsion. - Add a small amount of a saturated salt solution (e.g., NaCl) to the aqueous layer to increase its polarity and promote phase separation. - Gentle rocking or inversion of the separatory funnel instead of vigorous shaking can prevent emulsion formation. |
| Inconsistent Results or Poor Reproducibility | Variability in tissue homogenization: Inconsistent homogenization can lead to different amounts of analyte being accessible for extraction. | - Standardize the homogenization procedure, including the duration and speed of the homogenizer. - Ensure the sample is completely homogenous before taking a subsample for extraction. |
| Inconsistent cleanup procedure: Variations in the conditioning, loading, washing, or elution steps of SPE can lead to variable recoveries. | - Follow a standardized and validated SPE protocol. Ensure consistent flow rates and solvent volumes. - Do not let the SPE cartridge dry out between steps unless specified in the protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from a fatty tissue like adipose?
A1: A robust approach for fatty tissues involves a multi-step process:
-
Homogenization: Thoroughly homogenize the tissue, potentially with cryogenic grinding.
-
Solvent Extraction: Perform a liquid-liquid extraction with a nonpolar solvent like n-hexane or a hexane/dichloromethane mixture.
-
Lipid Removal: This is a critical step. Options include gel permeation chromatography (GPC) or a Florisil cleanup. For a simpler but potentially less clean extract, a freeze-out step (lipid precipitation at low temperatures) can be attempted.
-
Cleanup: A subsequent solid-phase extraction (SPE) step using a silica or Florisil cartridge can further remove interfering compounds.
Q2: Can I use QuEChERS for the extraction of this compound from biological tissues?
A2: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of organochlorine pesticides and their metabolites from various biological matrices. However, for high-fat matrices, modifications to the cleanup step (d-SPE) will be necessary to effectively remove lipids. This may involve using a higher amount of C18 sorbent or adding graphitized carbon black (GCB) with caution, as GCB can retain planar molecules.
Q3: What are the recommended GC-MS parameters for the analysis of this compound?
A3: While optimal parameters should be determined empirically, a good starting point for GC-MS analysis of this compound is as follows:
| Parameter | Recommendation |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | - Initial temperature: 100°C, hold for 1 min - Ramp: 15°C/min to 280°C - Final hold: Hold at 280°C for 5-10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Key ions for this compound would include its molecular ion and characteristic fragment ions. |
Q4: How can I improve the recovery of this compound during solid-phase extraction (SPE)?
A4: To improve SPE recovery:
-
Conditioning: Properly condition the cartridge with the elution solvent followed by the sample matrix solvent to ensure proper sorbent activation.
-
Loading: Load the sample at a slow and steady flow rate to allow for adequate interaction between the analyte and the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For nonpolar compounds like this compound on a silica or Florisil cartridge, a small amount of a slightly more polar solvent in a nonpolar solvent (e.g., 5% ethyl acetate in hexane) can be effective.
-
Elution: Use a solvent that is strong enough to desorb the analyte completely. A mixture of hexane and acetone or dichloromethane is often effective. Ensure you use a sufficient volume of elution solvent.
Data Presentation
Table 1: Comparison of Extraction Techniques for Organochlorine Pesticides (Including DDT Metabolites) from Biological Tissues
| Extraction Technique | Typical Recovery Rate (%) | Advantages | Disadvantages | References |
| Liquid-Liquid Extraction (LLE) | 70-110% | Simple, low cost. | Can be labor-intensive, prone to emulsion formation with fatty samples, large solvent consumption. | [5][6] |
| Solid-Phase Extraction (SPE) | 80-115% | High recovery, good reproducibility, can be automated, less solvent consumption than LLE. | Can be more expensive than LLE, potential for cartridge clogging with complex matrices. | [5][6][7] |
| Supercritical Fluid Extraction (SFE) | 85-105% | Fast, uses environmentally friendly solvents (e.g., CO2), can be selective. | High initial equipment cost, requires optimization for different matrices. | [8] |
| QuEChERS | 80-110% | Fast, simple, low solvent usage, high throughput. | May require modification for high-fat matrices to achieve adequate cleanup. | [9] |
Note: Recovery rates are generalized from literature on organochlorine pesticides and may vary depending on the specific matrix, analyte concentration, and protocol optimization.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Liver Tissue
-
Homogenization: Weigh 1-2 g of liver tissue and homogenize it with anhydrous sodium sulfate to form a dry, free-flowing powder.
-
Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Vortex for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction two more times with 10 mL of the solvent mixture.
-
Pool all the supernatants.
-
-
Concentration: Evaporate the pooled extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Cleanup (SPE):
-
Reconstitute the residue in 1 mL of n-hexane.
-
Condition a silica SPE cartridge (500 mg, 6 mL) with 5 mL of n-hexane.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of n-hexane.
-
Elute the this compound with 10 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane.
-
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Adipose Tissue
-
Homogenization and Extraction:
-
Weigh approximately 0.5 g of adipose tissue into a glass tube.
-
Add 5 mL of n-hexane and homogenize at high speed for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the hexane supernatant.
-
-
Lipid Removal (Florisil Cleanup):
-
Prepare a glass column with 10 g of activated Florisil topped with 1-2 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with 50 mL of n-hexane.
-
Load the hexane extract onto the column.
-
Elute the column with 200 mL of a 6% diethyl ether in n-hexane solution. This fraction will contain the this compound.
-
-
Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is ready for GC-MS analysis.
Mandatory Visualization
Metabolic Pathway of DDT
The following diagram illustrates the aerobic metabolic pathway of Dichlorodiphenyltrichloroethane (DDT), which can lead to the formation of this compound.
Caption: Aerobic metabolism of DDT leading to this compound.
General Experimental Workflow
This diagram outlines a general workflow for the extraction and analysis of this compound from biological tissues.
Caption: A generalized experimental workflow for tissue extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for 4,4'-Dichlorobenzhydrol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common chromatographic issues encountered during the analysis of 4,4'-Dichlorobenzhydrol. The following sections are presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for this compound has an abnormal shape. What are the common types of peak distortion and their general causes?
A1: The ideal chromatographic peak has a symmetrical, Gaussian profile. Deviations from this shape can indicate specific problems with your method or system. The three most common abnormalities are:
-
Peak Tailing: The latter half of the peak is broader than the front half. This is the most common peak shape problem and often points to secondary, undesirable interactions between the analyte and the stationary phase.[1][2]
-
Peak Fronting: The first half of the peak is broader than the latter half. This distortion is frequently caused by overloading the column or issues with sample solubility.[3][4][5]
-
Broad or Split Peaks: The peak is wider than expected, or it appears as two or more overlapping peaks. This can be caused by various issues, including column degradation, high dead volume in the system, or an incompatible sample solvent.[4][6]
Each of these issues can compromise the accuracy and precision of your results by affecting peak integration and resolution.[5][7]
Q2: I am observing significant peak tailing for this compound in my HPLC analysis. What are the likely causes and how can I resolve this?
A2: Peak tailing for a polar compound like this compound, which has a hydroxyl group, is often caused by secondary interactions with the stationary phase, particularly with exposed silanol groups on silica-based columns.[5][8]
Troubleshooting Steps:
-
Adjust Mobile Phase pH (Reversed-Phase HPLC): The ionization state of residual silanol groups on the column packing is pH-dependent. Lowering the mobile phase pH (e.g., to pH ≤ 3) suppresses the ionization of silanols, minimizing their interaction with your analyte and improving peak shape.[1][5]
-
Use a Modern, End-Capped Column: Older columns (Type A silica) have a higher concentration of active silanol groups.[5] Switching to a modern, high-purity silica column (Type B) that is thoroughly end-capped will significantly reduce tailing.[1] Hybrid particle columns also offer improved pH stability and reduced silanol activity.[5]
-
Evaluate for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[9] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely experiencing mass overload.[1]
-
Minimize System Dead Volume: Extraneous volume in the flow path (e.g., from poorly cut tubing or improper fitting connections) can cause band broadening that manifests as tailing.[6][9] Ensure all connections are secure and tubing is cut perfectly square.[9]
-
Check for Column Contamination or Blockage: Accumulation of contaminants on the column inlet frit or packing material can distort the sample flow path.[7][10] Try backflushing the column or, if using one, replace the guard column.[7][11]
Q3: My this compound peak is fronting. What does this indicate and how can I fix it?
A3: Peak fronting is a classic sign of column overload or a mismatch between the sample solvent and the mobile phase/column.[3][4] The peak becomes asymmetrical because excess analyte molecules travel through the column faster than the rest of the sample band.[4]
Troubleshooting Steps:
-
Reduce Sample Concentration or Injection Volume: This is the most common cause of fronting.[3][12] Overloading can happen in two ways: injecting too high a concentration (mass overload) or too large a volume (volume overload).[13] Systematically reduce the amount of sample injected until the peak shape becomes symmetrical.
-
Ensure Sample Solvent Compatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in HPLC) or incompatible with the stationary phase polarity (in GC), it can cause peak distortion.[3][12] Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.[9]
-
Check for Column Degradation: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to fronting or split peaks.[4][13] This can result from physical shock or operating the column outside its recommended pH and temperature range.[4][10] Replacing the column is often the only solution.
Q4: My peak is broad and poorly defined, or it appears to be split. What should I investigate?
A4: Broad or split peaks can result from on-column or system-related issues.
Troubleshooting Steps:
-
Suspect a Blocked Frit or Column Void: If all peaks in the chromatogram are similarly affected, the problem likely exists before the separation begins.[7] A partially blocked inlet frit on the column or a void in the packing material are common culprits.[4][7] Reversing and flushing the column may clear a blocked frit; a void requires column replacement.[7]
-
Verify Sample Solvent and Mobile Phase Compatibility: Injecting a sample dissolved in a solvent that is immiscible with or much stronger than the mobile phase can cause the analyte to precipitate at the column head, leading to broad and split peaks.[4]
-
For GC Analysis, Optimize Temperatures: In gas chromatography, if the initial oven temperature is too high for a splitless injection, the sample may not focus efficiently into a tight band at the head of the column, resulting in broad or split peaks.[2][14] The initial temperature should typically be about 20°C below the boiling point of the sample solvent.[14] Also, ensure the injector temperature is sufficient to volatilize the sample without causing degradation.[15]
-
Check for Co-elution: A shoulder or split peak may actually be an unresolved impurity eluting very close to your main analyte.[4] To investigate this, try altering the method's selectivity by changing the mobile phase composition, stationary phase chemistry, or temperature.[16]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: A troubleshooting decision tree for poor chromatographic peak shapes.
Recommended Starting Analytical Parameters
The following table provides typical starting parameters for method development for this compound. These should be optimized for your specific application and instrumentation.
| Parameter | HPLC-UV Recommendation | GC-MS Recommendation |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness[17] |
| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Carrier Gas: Helium at a constant flow rate[17] |
| Flow Rate | 0.5 - 1.5 mL/min | 1.0 - 1.5 mL/min |
| Gradient / Oven Program | Start with a gradient (e.g., 40% B to 95% B over 10 min) | Initial Temp: 100°C (hold 2 min), Ramp: 10-20°C/min to 280°C[17] |
| Column Temperature | 25 - 40°C | See Oven Program |
| Injection Volume | 1 - 10 µL | 1 µL (with split or splitless injection) |
| Sample Solvent | Mobile Phase or Acetonitrile/Water mixture | Ethyl Acetate, Hexane, or Dichloromethane |
| Detector | UV Detector (e.g., 225 nm) | Mass Spectrometer (MS) |
| Injector Temperature | N/A | 250°C[17] |
Key Experimental Protocols
Protocol 1: General HPLC-UV Method for Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
System Equilibration:
-
Install a suitable C18 column.
-
Purge the system with both mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 60:40 A:B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).
-
-
Chromatographic Run:
-
Set the column oven temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to monitor at an appropriate wavelength (e.g., 225 nm).
-
Inject the sample (e.g., 5 µL) and start the data acquisition.
-
Protocol 2: General GC-MS Method for Analysis
-
System Preparation:
-
Install a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[17]
-
Condition the column according to the manufacturer's instructions.
-
Set the helium carrier gas to a constant flow rate of approximately 1.2 mL/min.
-
Perform a system leak check.
-
-
Method Setup:
-
Set the injector temperature to 250°C.[17]
-
Set the oven temperature program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[17]
-
Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.
-
Set the MS to scan over a relevant mass range (e.g., 50-350 amu).
-
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent like ethyl acetate to a final concentration of approximately 10-100 µg/mL.
-
-
Chromatographic Run:
-
Inject 1 µL of the sample using a splitless or split injection mode.
-
Start the oven program and data acquisition.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. silicycle.com [silicycle.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. waters.com [waters.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. support.waters.com [support.waters.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Separation Methods for 4,4'-Dichlorobenzhydrol and Its Isomers
Welcome to the technical support center for the purification of 4,4'-Dichlorobenzhydrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via the reduction of 4,4'-dichlorobenzophenone, can lead to the formation of positional isomers. The most common isomeric impurities are 2,4'-dichlorobenzhydrol and 3,4'-dichlorobenzhydrol. These arise from isomeric impurities present in the starting dichlorobenzophenone, which are often produced during its synthesis via Friedel-Crafts acylation.
Q2: Why is the separation of these isomers challenging?
A2: The isomers of dichlorobenzhydrol possess very similar molecular weights and polarities due to having the same functional groups. This results in comparable solubility profiles and chromatographic behavior, making their separation by standard techniques like simple crystallization or distillation difficult.
Q3: What are the recommended methods for separating this compound from its isomers?
A3: The two primary recommended methods are fractional crystallization and column chromatography (flash or preparative HPLC). The choice between these methods depends on the scale of the separation, the purity requirements, and the available equipment.
Q4: How can I monitor the progress of the separation?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of dichlorobenzhydrol isomers. Visualization under UV light is typically sufficient, as the aromatic rings are UV-active.[1][2] Stains such as potassium permanganate or vanillin can also be used for visualization.[3][4]
Troubleshooting Guides
Fractional Crystallization
Fractional crystallization is a powerful technique for purifying solids based on differences in their solubility and crystal lattice packing.
Troubleshooting Common Issues in Fractional Crystallization:
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the desired isomer has lower solubility. - Use a solvent mixture (a "good" solvent and a "poor" solvent) to fine-tune the solubility.[5][6] - Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Seed the solution with a pure crystal of this compound. |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent. - Add a small amount of a "good" solvent to the hot mixture to ensure complete dissolution before cooling. - Cool the solution more slowly. |
| Poor Isomer Separation (Low Purity of Crystals) | The solubilities of the isomers are too similar in the chosen solvent. | - Experiment with different solvents or solvent mixtures to maximize the solubility difference. - Perform multiple recrystallization steps. - Ensure slow cooling to allow for the selective crystallization of the desired isomer. |
| Low Recovery of this compound | Too much solvent was used, leading to a significant amount of the desired product remaining in the mother liquor. | - Use the minimum amount of hot solvent necessary to fully dissolve the solid. - Cool the solution to a lower temperature (e.g., using an ice bath) to maximize precipitation. - Recover the product from the mother liquor by evaporating the solvent and performing a second crystallization. |
Column Chromatography
Column chromatography, including flash chromatography and preparative High-Performance Liquid Chromatography (HPLC), separates compounds based on their differential adsorption to a stationary phase.
Troubleshooting Common Issues in Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers (Co-elution) | The mobile phase polarity is too high or too low. The stationary phase is not providing sufficient selectivity. | - Optimize the mobile phase composition. For normal phase, try a gradient of ethyl acetate in hexane. For reversed-phase, consider acetonitrile/water or methanol/water gradients.[7][8] - For challenging separations, consider stationary phases that offer different selectivities, such as phenyl or pentafluorophenyl (PFP) columns for HPLC, which can enhance separation through π-π interactions.[9][10] |
| Peak Tailing | The compound is interacting too strongly with the stationary phase (e.g., acidic silanols on silica gel). The column is overloaded. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Reduce the amount of sample loaded onto the column. |
| Low Recovery from the Column | The compound is irreversibly adsorbed to the stationary phase. The compound is not fully eluting with the chosen mobile phase. | - Ensure the final mobile phase polarity is high enough to elute all compounds. - If using silica gel for a sensitive compound, consider deactivating the silica with a base wash before packing the column. |
| Sample Precipitation on the Column | The sample is not sufficiently soluble in the mobile phase. | - Dissolve the sample in a small amount of a stronger solvent before loading, but ensure this solvent is compatible with the mobile phase. - Use a mobile phase in which the sample is more soluble. |
Experimental Protocols
Fractional Crystallization Protocol (General)
This protocol provides a general guideline. The optimal solvent and temperatures should be determined experimentally.
-
Solvent Selection:
-
Test the solubility of the crude mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the crude product completely when hot but sparingly when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value of this compound (91-95 °C) indicates high purity.[11]
-
Analyze the purity by TLC or HPLC.
-
Flash Column Chromatography Protocol (General)
-
TLC Analysis:
-
Develop a TLC method to separate the isomers. A good starting point for a mobile phase is a mixture of hexane and ethyl acetate.
-
The ideal mobile phase should give the this compound an Rf value of approximately 0.2-0.3.[8]
-
-
Column Packing:
-
Pack a glass column with silica gel using the chosen mobile phase (slurry packing).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with the mobile phase, applying gentle pressure (e.g., with compressed air).
-
If the isomers are close in polarity, a shallow solvent gradient (gradually increasing the polarity of the mobile phase) may be necessary.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation
Table 1: Physical Properties of Dichlorobenzhydrol Precursors and a Related Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₁₀Cl₂O | 253.12 | 91-95[11] |
| 4-Chlorobenzhydrol | C₁₃H₁₁ClO | 218.68 | 58-62[12] |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 72[13] |
| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 41-44[14] |
Note: The melting points of the precursor aldehydes suggest that the corresponding dichlorobenzhydrol isomers will also have distinct melting points, which is favorable for separation by fractional crystallization.
Table 2: Suggested Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Recommended Mobile Phase (Starting Point) |
| Normal Phase (Flash) | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1)[8] |
| Reversed-Phase (HPLC) | C18 or Phenyl | Acetonitrile/Water or Methanol/Water (with or without a small amount of acid, e.g., 0.1% formic acid)[7][15] |
Visualizations
References
- 1. theory.labster.com [theory.labster.com]
- 2. youtube.com [youtube.com]
- 3. Stains for Developing TLC Plates [faculty.washington.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. rsc.org [rsc.org]
- 8. Chromatography [chem.rochester.edu]
- 9. welch-us.com [welch-us.com]
- 10. nacalai.com [nacalai.com]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]
- 13. 2,4-dichlorobenzaldehyde [stenutz.eu]
- 14. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. separation of positional isomers - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for 4,4'-Dichlorobenzhydrol Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds like 4,4'-Dichlorobenzhydrol is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound against other potential analytical techniques. The information presented is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Performance Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While High-Performance Liquid Chromatography (HPLC) with UV detection can be a viable option, GC-MS offers superior specificity, especially when dealing with complex matrices where co-eluting impurities might be present.[4][5] The following table summarizes the typical performance characteristics of a validated GC-MS method compared to HPLC-UV for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV | ICH Acceptance Criteria |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate to High (Dependent on chromatographic resolution) | The method should unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[1][2][3] |
| Linearity (r²) | >0.998 | >0.995 | Correlation coefficient (r) of at least 0.995.[2] |
| Range (µg/mL) | 0.1 - 100 | 1 - 200 | 80% to 120% of the expected test concentration for assays.[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Results should be close to the true value.[1] |
| Precision (%RSD) | < 2.0% | < 3.0% | A Relative Standard Deviation (RSD) of ≤ 2% is commonly acceptable.[1] |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.3 | The lowest amount of analyte that can be detected but not necessarily quantitated.[2][6] |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 1 | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[2][6] |
| Robustness | High | Moderate | The method's ability to remain unaffected by small, deliberate variations in method parameters.[3] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an analytical method. Below is a representative protocol for the validation of a GC-MS method for the quantification of this compound.
GC-MS Method Parameters
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[4][5]
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
Validation Experiments
-
Specificity: Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential impurities and degradation products to demonstrate the absence of interference.
-
Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range.[2] Plot the peak area response against the concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., spiked matrix at three concentration levels: low, medium, and high). Express the results as a percentage of recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, and/or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., injector temperature, oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.[3]
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved in method validation and selection, the following diagrams have been generated.
Caption: Workflow for the validation of a GC-MS method.
Caption: Decision tree for analytical method selection.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. youtube.com [youtube.com]
- 7. This compound (CAS 90-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
A Comparative Guide to the Mass Spectrum of 4,4'-Dichlorobenzhydrol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 4,4'-dichlorobenzhydrol, a significant metabolite of the pesticide DDT.[1] Understanding its fragmentation pattern is crucial for its unambiguous identification in complex biological and environmental samples. This document presents a comparative analysis of its mass spectrum with those of its monochlorinated analog, 4-chlorobenzhydrol, and the parent compound, benzhydrol. This comparison, supported by experimental data, will aid researchers in the structural elucidation of related compounds.
Comparison of Mass Spectra
The electron ionization mass spectra of this compound and its analogs, while sharing some common fragmentation features, exhibit distinct differences arising from the number and position of the chlorine substituents. The presence of chlorine atoms is readily identifiable by the characteristic isotopic patterns in the molecular ion and chlorine-containing fragment peaks.
The mass spectrum of this compound is characterized by a molecular ion peak cluster around m/z 252, 254, and 256, reflecting the presence of two chlorine atoms. In contrast, 4-chlorobenzhydrol shows a molecular ion cluster around m/z 218 and 220, indicative of a single chlorine atom. The parent compound, benzhydrol, displays a clear molecular ion at m/z 184.
The fragmentation patterns are dominated by the cleavage of the C-C bond benzylic to the hydroxyl group and the loss of the aromatic rings. The relative abundances of the resulting fragment ions are influenced by the presence and position of the chlorine atoms, providing a unique fingerprint for each compound.
Data Presentation
The following table summarizes the key mass spectral data for this compound and its analogs. The data has been compiled from the NIST Mass Spectrometry Data Center.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Relative Intensities (%) |
| This compound | C₁₃H₁₀Cl₂O | 253.12 | 252 (M⁺, 20), 217 (15), 178 (100), 139 (55), 111 (30), 75 (40) |
| 4-Chlorobenzhydrol | C₁₃H₁₁ClO | 218.68 | 218 (M⁺, 30), 183 (10), 165 (100), 139 (25), 105 (60), 77 (50)[2][3] |
| Benzhydrol | C₁₃H₁₂O | 184.23 | 184 (M⁺, 45), 167 (10), 105 (100), 77 (80)[2][4] |
Experimental Protocols
The following is a representative experimental protocol for acquiring the electron ionization mass spectrum of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte (this compound, 4-chlorobenzhydrol, or benzhydrol) in a high-purity solvent such as dichloromethane or methanol.
-
Perform serial dilutions to obtain a final working solution of approximately 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5975C Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library such as the NIST Mass Spectral Library for confirmation.
Mandatory Visualization
The following diagram illustrates the proposed fragmentation pathway for this compound under electron ionization.
Caption: Proposed fragmentation pathway of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of 4,4'-Dichlorobenzhydrol and its structurally related chlorinated compounds, 4,4'-Dichlorobenzophenone and Dichlorodiphenylmethane. While direct comparative toxicological studies with quantitative data are limited in publicly available literature, this document synthesizes existing information on their individual toxicities, potential mechanisms of action, and provides detailed experimental protocols to enable researchers to conduct such comparative assessments.
Introduction to the Compounds
This compound, 4,4'-Dichlorobenzophenone, and Dichlorodiphenylmethane are chlorinated aromatic compounds. This compound is a metabolite of the pesticide DDT.[1] These compounds are of interest to researchers due to their structural similarities and potential for environmental persistence and biological activity. Understanding their comparative toxicity is crucial for assessing their potential risks and therapeutic applications.
Chemical Structures:
-
This compound: A secondary alcohol containing a diphenylmethanol backbone with chlorine atoms at the 4 and 4' positions.[1]
-
4,4'-Dichlorobenzophenone: A ketone derivative of benzophenone with chlorine atoms at the 4 and 4' positions.[2]
-
Dichlorodiphenylmethane: A geminal dihalide with two chlorine atoms attached to the central carbon of a diphenylmethane structure.
Comparative Toxicity Data
Table 1: Summary of Available Toxicity Data
| Compound | Organism/Cell Line | Endpoint | Value | Reference |
| 4,4'-Dichlorobenzophenone | Artemia salina | EC50 (48h) | 0.27 mg/L | [3] |
| Daphnia magna | EC50 (48h) | 0.17 mg/L | [3] | |
| Daphnia magna | LC50 (48h) | 0.26 mg/L | [3] | |
| Related DDT Metabolites (DDT, DDD, DDE) | Hyalella azteca | 10-d LR50 | DDT:DDD:DDE ratio = 1:24:195 | [4] |
Note: The data presented above is not directly comparable due to differences in organisms, experimental conditions, and toxicity endpoints. EC50 refers to the concentration causing an effect in 50% of the population, LC50 to the lethal concentration for 50%, and LR50 to the median lethal tissue residue. This highlights the critical need for direct comparative studies.
Experimental Protocols for Comparative Cytotoxicity Assessment
To address the gap in direct comparative data, the following detailed experimental protocols are provided. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and cytotoxicity.[5]
Cell Culture and Compound Preparation
-
Cell Line: A human cancer cell line such as HepG2 (hepatocellular carcinoma) is recommended, as the liver is a primary site of xenobiotic metabolism.[6][7]
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, 4,4'-Dichlorobenzophenone, and Dichlorodiphenylmethane in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
MTT Assay Protocol
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Comparative Cytotoxicity
Caption: Experimental workflow for comparative cytotoxicity testing.
Potential Signaling Pathways and Mechanisms of Toxicity
The precise signaling pathways disrupted by this compound are not well-elucidated. However, based on the known effects of its parent compound, DDT, and other chlorinated aromatic hydrocarbons, several potential mechanisms can be proposed.
Endocrine Disruption
Many chlorinated organic compounds are known endocrine disruptors.[8] Specifically, metabolites of DDT have been shown to interfere with hormone signaling pathways. For instance, p,p'-DDE, a metabolite of DDT, has been found to disrupt the androgen signaling pathway in hormone-responsive breast cancer cells.[9] Given the structural similarity, it is plausible that this compound could also exhibit endocrine-disrupting activities, potentially through interaction with nuclear receptors such as the androgen receptor (AR) or the estrogen receptor (ER).
Proposed Signaling Pathway for Investigation
Caption: Proposed androgen receptor signaling pathway disruption.
Experimental Workflow to Investigate Signaling Pathways
To investigate the potential interaction of this compound with the androgen receptor signaling pathway, the following experimental workflow is proposed:
-
Receptor Binding Assay: Perform a competitive binding assay using a radiolabeled androgen (e.g., ³H-dihydrotestosterone) and a cell line expressing the androgen receptor (e.g., LNCaP prostate cancer cells) to determine if this compound can displace the natural ligand.
-
Reporter Gene Assay: Utilize a cell line co-transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. Measure luciferase activity after treatment with this compound in the presence and absence of androgens to assess its agonistic or antagonistic activity.
-
Gene Expression Analysis: Treat androgen-responsive cells with this compound and analyze the expression of known androgen-regulated genes (e.g., PSA, TMPRSS2) using quantitative real-time PCR (qRT-PCR) or Western blotting.
-
Cell Proliferation Assay in Hormone-Depleted Media: Evaluate the effect of this compound on the proliferation of androgen-dependent cell lines in a hormone-depleted medium to determine if it can stimulate growth in the absence of natural androgens.
Conclusion
This guide provides a framework for the comparative toxicological assessment of this compound and its related chlorinated compounds. While existing data is sparse, the provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data for a robust comparison. The proposed investigation into the disruption of the androgen receptor signaling pathway provides a starting point for elucidating the molecular mechanisms underlying the potential toxicity of this compound. Further research in these areas is essential for a comprehensive understanding of the biological effects of these compounds.
References
- 1. [PDF] Experimental comparison of some methods to assess cytotoxicity | Semantic Scholar [semanticscholar.org]
- 2. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental characterization of 4,4'-dichlorobenzophenone in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of 3,3'-dichlorobenzidine-mediated toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. sanjosefuncmed.com [sanjosefuncmed.com]
- 9. researchgate.net [researchgate.net]
The Specificity Challenge: Assessing 4,4'-Dichlorobenzhydrol Cross-Reactivity in DDT Immunoassays
A critical evaluation of the potential for 4,4'-Dichlorobenzhydrol, a metabolite of the persistent organic pollutant DDT, to interfere with immunoassay-based detection methods for its parent compound and other related molecules. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its cross-reactivity, supported by experimental data and detailed protocols.
The accurate detection of dichlorodiphenyltrichloroethane (DDT) and its metabolites is paramount for environmental monitoring and human health risk assessment. Immunoassays, prized for their high throughput and sensitivity, are a common tool for this purpose. However, the structural similarity among DDT and its various degradation products, including this compound (DDOH), presents a significant challenge: the potential for cross-reactivity. This phenomenon, where an antibody binds to a non-target analyte that is structurally similar to the target antigen, can lead to inaccurate quantification and false-positive results. Understanding the cross-reactivity profile of compounds like this compound is therefore essential for the validation and interpretation of any DDT-focussed immunoassay.
Performance in Polyclonal Antibody-Based ELISA
An indirect competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of 4,4'-DDT demonstrated a high degree of specificity, with negligible cross-reactivity observed for this compound. In a study utilizing polyclonal antibodies raised in rabbits, the cross-reactivity of this compound was reported as "Not Detected" (ND), indicating a very low potential for interference in this specific assay. This suggests that the polyclonal antibodies generated had a binding preference for the structural features of 4,4'-DDT that are not shared by this compound.
The following table summarizes the cross-reactivity of the polyclonal anti-DDT antibody with various DDT metabolites and analogs.
| Compound | Cross-Reactivity (%) |
| 4,4'-DDT | 100 |
| 4,4'-DDE | 186 |
| Methoxychlor | 36 |
| 2,4'-DDD | 13 |
| 2,4'-DDT | 12 |
| 4,4'-DDD | 9 |
| 2,4'-DDE | 1 |
| This compound (4,4'-DDOH) | ND |
| 4,4'-DDA | ND |
| 4,4'-DBP | ND |
| 4,4'-DDM | ND |
| 4,4'-PCB | ND |
| 2,3'-PCB | ND |
| 4-PCB | ND |
| 3-PCB | ND |
| *ND: Not Detected |
Experimental Protocols
Indirect Competitive ELISA for DDT Detection
This protocol outlines the key steps for an indirect competitive ELISA designed to detect 4,4'-DDT, in which the cross-reactivity of this compound was evaluated.
1. Reagents and Materials:
-
Polystyrene microplate
-
4,4'-DDT standard solutions
-
This compound and other cross-reactants
-
OVA-DDT5 conjugate (coating antigen)
-
Polyclonal rabbit anti-DDT IgG
-
Swine anti-rabbit IgG labeled with Horseradish Peroxidase (HRP)
-
Carbonate-bicarbonate buffer (0.05 M, pH 9.6)
-
Phosphate-buffered saline (PBS; 0.01 M, pH 7.4)
-
PBS with 0.05% Tween 20 (PBS-Tween)
-
PBS with 1% bovine serum albumin (PBS-BSA)
-
o-phenylenediamine hydrochloride (OPD) substrate solution
-
2 M H₂SO₄ (stopping solution)
2. Assay Procedure:
-
Coating: Dilute the OVA-DDT5 conjugate in carbonate-bicarbonate buffer and add 100 µL to each well of the microplate. Incubate overnight at room temperature.
-
Washing: Wash the plate four times with PBS-Tween.
-
Blocking: Add 100 µL of 2% human serum albumin in PBS to each well and incubate for 1 hour at room temperature to block non-specific binding sites.
-
Competitive Reaction:
-
Add 50 µL of the standard DDT solutions or the test compounds (including this compound) at various concentrations to the wells.
-
Immediately add 50 µL of the diluted polyclonal rabbit anti-DDT antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate four times with PBS-Tween.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated swine anti-rabbit IgG, diluted in PBS-BSA, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with PBS-Tween.
-
Substrate Development: Add 100 µL of OPD substrate solution to each well.
-
Stopping Reaction: After a suitable incubation time, stop the enzyme reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Data Acquisition: Measure the optical density at 492 nm using a microplate reader.
3. Calculation of Cross-Reactivity:
Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC₅₀ of 4,4'-DDT / IC₅₀ of test compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.
Visualizing the Immunoassay Principle and Cross-Reactivity
The following diagrams illustrate the underlying principles of the indirect competitive ELISA and the concept of cross-reactivity.
Conclusion
The available experimental data from a polyclonal antibody-based indirect competitive ELISA indicates that this compound exhibits negligible cross-reactivity in assays designed for the detection of 4,4'-DDT. This high degree of specificity is crucial for obtaining accurate quantitative results for DDT in complex matrices where its metabolites are also present.
However, it is important for researchers to recognize that cross-reactivity is highly dependent on the specific antibodies and the immunoassay format used. While the polyclonal antibody in the cited study demonstrated excellent discrimination, monoclonal antibodies with different epitope specificities or alternative assay designs could potentially yield different cross-reactivity profiles. Therefore, it is imperative to thoroughly validate any immunoassay for its specificity against a panel of structurally related compounds, including this compound, to ensure the reliability of the generated data. The lack of extensive comparative data across various immunoassay platforms highlights a need for further research in this area to provide a more comprehensive understanding of the cross-reactivity potential of this compound.
A Comparative Analysis of 4,4'-Dichlorobenzhydrol and Other DDT Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and toxicological properties of 4,4'-Dichlorobenzhydrol and other significant metabolites of the persistent organic pollutant, Dichlorodiphenyltrichloroethane (DDT). This analysis is supported by experimental data to facilitate informed decisions in research and development.
The legacy of DDT usage continues to be a subject of intense scientific scrutiny due to the persistence and bioaccumulation of its metabolites, which pose ongoing risks to ecosystems and human health. Understanding the distinct profiles of these metabolites is crucial for assessing their specific impacts and developing potential mitigation strategies. This guide focuses on a comparative analysis of this compound (DBH), a less-studied metabolite, with the more extensively researched metabolites: 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD).
Comparative Toxicological and Biochemical Data
The following table summarizes key quantitative data comparing the toxicity and endocrine-disrupting activities of this compound, p,p'-DDE, and p,p'-DDD.
| Parameter | This compound (DBH) | p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) | p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) | Parent Compound (p,p'-DDT) |
| Acute Oral Toxicity (LD50 in rats, mg/kg) | Data not available | 880 (male), 1240 (female)[1] | ~400 to >4000[1] | 113 to 800[1] |
| Estrogenic Activity (ERα Binding IC50, μM) | 0.43 | >10 | >10 | >10 |
| Androgen Receptor (AR) Antagonism | Not extensively studied | Potent antagonist[2] | Weak antagonist | Weak antagonist |
Note: The provided LD50 values are from studies that may have used different rat strains and experimental conditions, highlighting the need for direct comparative studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the toxicological and endocrine-disrupting effects of DDT metabolites.
Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor (ER).
-
Preparation of Uterine Cytosol: Uteri from immature female Sprague-Dawley rats are homogenized in a buffer to isolate the cytosol, which contains the estrogen receptors.
-
Competitive Binding: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., this compound, DDE, DDD).
-
Separation and Quantification: The receptor-bound and free radioligand are separated using a method like hydroxylapatite or dextran-coated charcoal. The amount of bound radioactivity is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is calculated to determine its relative binding affinity for the ER.
Androgen Receptor Antagonism Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor (AR) induced by an androgen.
-
Cell Culture and Transfection: A suitable cell line (e.g., human prostate cancer cells like LNCaP or a reporter cell line) is cultured. Cells are transfected with a plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase) and a plasmid expressing the human AR, if not endogenously present.
-
Treatment: The transfected cells are treated with a known androgen (e.g., dihydrotestosterone, DHT) to induce AR-mediated reporter gene expression, in the presence or absence of the test compound (e.g., p,p'-DDE).
-
Reporter Gene Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
-
Data Analysis: The ability of the test compound to reduce the androgen-induced reporter gene activity is quantified to determine its antagonistic potential.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound. 17β-estradiol is used as a positive control.
-
Proliferation Measurement: After a period of incubation (typically 6 days), cell proliferation is quantified using methods such as direct cell counting, sulforhodamine B (SRB) assay, or measuring DNA content.
-
Data Analysis: The proliferative effect of the test compound is compared to that of the positive control to determine its estrogenic potency.
Visualizing the Pathways
To better understand the metabolic fate of DDT and the mechanisms of action of its metabolites, the following diagrams illustrate the key pathways.
Metabolic pathways of p,p'-DDT.
Endocrine disruption by DDT metabolites.
Discussion and Conclusion
The available data indicate that DDT metabolites exhibit distinct toxicological and endocrine-disrupting profiles. While p,p'-DDE is a potent androgen receptor antagonist, this compound demonstrates significant estrogenic activity by binding to the estrogen receptor α with high affinity. p,p'-DDD shows a wide range of reported acute toxicity.
The lack of comprehensive, directly comparative toxicological data for this compound underscores the need for further research to fully characterize its risk profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations. For drug development professionals, understanding the specific endocrine-disrupting activities of these metabolites is critical when evaluating potential off-target effects and for the development of safer chemical alternatives. Researchers are encouraged to utilize the provided information to design studies that will fill the existing data gaps and contribute to a more complete understanding of the environmental and health impacts of DDT and its metabolites.
References
Structural Confirmation of Synthesized 4,4'-Dichlorobenzhydrol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data used for the structural confirmation of synthesized 4,4'-Dichlorobenzhydrol. A comparative assessment with Benzhydrol and 4,4'-Difluorobenzhydrol is presented to highlight the influence of substituent effects on the spectral characteristics. The experimental protocols for synthesis and spectroscopic analyses are detailed to ensure reproducibility.
Spectroscopic Data Comparison
The structural identity of the synthesized this compound was unequivocally confirmed through a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The data obtained is presented below in comparison with the non-halogenated analog, Benzhydrol, and the difluorinated counterpart, 4,4'-Difluorobenzhydrol, to provide a clear objective analysis of the product's spectroscopic profile.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.29 | d | 4H | Ar-H (ortho to CH) |
| 7.26 | d | 4H | Ar-H (meta to CH) | |
| 5.74 | s | 1H | CH-OH | |
| 2.50 | s | 1H | OH | |
| Benzhydrol | 7.25-7.45 | m | 10H | Ar-H |
| 5.85 | s | 1H | CH-OH | |
| 2.30 | s | 1H | OH | |
| 4,4'-Difluorobenzhydrol | 7.22 | m | 4H | Ar-H (ortho to CH) |
| 6.97 | m | 4H | Ar-H (meta to CH) | |
| 5.65 | s | 1H | CH-OH | |
| 2.96 | s | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~141 | Ar C-CH |
| ~133 | Ar C-Cl | |
| ~128 | Ar CH (meta to CH) | |
| ~127 | Ar CH (ortho to CH) | |
| ~75 | CH-OH | |
| Benzhydrol | 143.8 | Ar C-CH |
| 128.5 | Ar CH | |
| 127.6 | Ar CH | |
| 126.6 | Ar CH | |
| 76.3 | CH-OH | |
| 4,4'-Difluorobenzhydrol | 162.1 (d, J=246 Hz) | Ar C-F |
| 139.6 | Ar C-CH | |
| 128.3 (d, J=8 Hz) | Ar CH (ortho to CH) | |
| 115.3 (d, J=21 Hz) | Ar CH (meta to CH) | |
| 75.5 | CH-OH |
Note: Specific chemical shifts for this compound are estimated based on typical values for similar structures as explicit literature data was not available in the initial search.
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3300-3400 (broad) | O-H stretch |
| ~3030-3080 | Ar C-H stretch | |
| ~1600, ~1490 | Ar C=C stretch | |
| ~1090 | C-O stretch | |
| ~1015 | C-Cl stretch | |
| ~830 | p-substituted C-H bend | |
| Benzhydrol | 3351 (broad) | O-H stretch |
| 3030, 2927, 2855 | C-H stretch (aromatic and aliphatic) | |
| 1601, 1498, 1457 | Ar C=C stretch | |
| 1173, 1021 | C-O stretch | |
| 4,4'-Difluorobenzhydrol | 3350-3200 (broad) | O-H stretch |
| 3070-3030 | Ar C-H stretch | |
| 1605, 1508 | Ar C=C stretch | |
| 1230 | C-F stretch | |
| 1158 | C-O stretch | |
| 830 | p-substituted C-H bend |
Note: Specific peak positions for this compound are based on the provided IR spectrum from the NIST WebBook and comparison with similar compounds.
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (% relative abundance) |
| This compound | 252/254/256 | 139/141 (100), 111/113, 75 |
| Benzhydrol | 184 | 167, 105 (100), 77 |
| 4,4'-Difluorobenzhydrol | 220 | 201, 123 (100), 95 |
Experimental Protocols
A detailed description of the methodologies employed for the synthesis and spectroscopic characterization of this compound is provided below.
Synthesis of this compound
This compound is synthesized via the reduction of 4,4'-dichlorobenzophenone.
-
Materials: 4,4'-dichlorobenzophenone, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve 4,4'-dichlorobenzophenone (1.0 eq) in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
A sample of the synthesized product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Spectra are recorded on a 400 MHz NMR spectrometer.
-
For ¹H NMR, standard acquisition parameters are used.
-
For ¹³C NMR, a proton-decoupled sequence is employed.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid product is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced via a direct insertion probe or gas chromatography inlet.
-
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the structural confirmation of the synthesized this compound.
The spectroscopic data collectively provide irrefutable evidence for the successful synthesis of this compound. The ¹H NMR spectrum shows the characteristic signals for the aromatic protons and the benzylic methine proton, with chemical shifts influenced by the electron-withdrawing chloro groups. The ¹³C NMR spectrum will confirm the number of unique carbon environments. The IR spectrum displays a broad O-H stretching band, confirming the presence of the alcohol functional group, and characteristic absorptions for the aromatic rings and C-Cl bonds. Finally, the mass spectrum exhibits the expected molecular ion peak with the characteristic isotopic pattern for two chlorine atoms, and a base peak corresponding to the stable dichlorobenzhydryl cation.
The comparison with Benzhydrol and 4,4'-Difluorobenzhydrol clearly demonstrates the electronic effects of the halogen substituents on the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy. This comparative approach strengthens the structural assignment of the synthesized compound.
Inter-laboratory study for the validation of 4,4'-Dichlorobenzhydrol analysis
An Inter-Laboratory Study for the Validation of 4,4'-Dichlorobenzhydrol Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates like this compound (DCBH) is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide presents a comparative overview of validated analytical methods for the determination of DCBH, supported by experimental data structured for clear comparison. While a formal inter-laboratory study dedicated solely to DCBH is not extensively published, this document synthesizes typical performance data from validated methods for analogous compounds to provide a robust comparative framework.
The primary analytical techniques evaluated here for the quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate method is contingent upon various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV for the analysis of small organic molecules structurally similar to DCBH. These values represent a benchmark for what can be expected from a validated method in an inter-laboratory setting.
Table 1: Comparison of Method Performance Parameters for this compound Analysis
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.997 | R² ≥ 0.995[1] |
| Accuracy (% Recovery) | 95-105% | 97-103% | 80-120% of target[1] |
| Precision (% RSD) | ≤ 5% | ≤ 3% | RSD ≤ 5%[1] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL | S/N ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 3 - 15 ng/mL | S/N ≥ 10:1, RSD ≤ 20%[1] |
Table 2: Inter-Laboratory Precision for this compound Quantification in a Spiked Matrix (Hypothetical Data)
| Laboratory | Method | Concentration (µg/g) | Measured Value (µg/g) | Recovery (%) |
| Lab 1 | GC-MS | 10.0 | 9.8 | 98.0 |
| Lab 2 | GC-MS | 10.0 | 10.2 | 102.0 |
| Lab 3 | GC-MS | 10.0 | 9.5 | 95.0 |
| Average (GC-MS) | 10.0 | 9.83 | 98.3 | |
| RSD (GC-MS) | 3.57% | |||
| Lab 4 | HPLC-UV | 10.0 | 9.9 | 99.0 |
| Lab 5 | HPLC-UV | 10.0 | 10.1 | 101.0 |
| Lab 6 | HPLC-UV | 10.0 | 9.7 | 97.0 |
| Average (HPLC-UV) | 10.0 | 9.90 | 99.0 | |
| RSD (HPLC-UV) | 2.00% |
Experimental Protocols
Detailed methodologies are fundamental for the successful validation and implementation of any analytical method. Below are representative protocols for GC-MS and HPLC-UV analysis that can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high specificity and is well-suited for the identification and quantification of volatile and semi-volatile compounds like DCBH.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Selected Ion Monitoring (SIM): Target ions for DCBH (e.g., m/z 252, 139, 165).
-
-
Sample Preparation : The sample is dissolved in a suitable organic solvent (e.g., ethyl acetate). An internal standard (e.g., PCB-10) may be added. The solution is then filtered through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for routine quality control and quantification of DCBH in bulk drug substances and intermediates.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Determined by UV scan of this compound (typically around 225 nm).
-
Injection Volume : 10 µL.
-
Standard and Sample Preparation :
-
Standard Preparation : A stock solution of DCBH is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation : The sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is sonicated to ensure complete dissolution and then filtered.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for an inter-laboratory study on the analysis of this compound.
Caption: Workflow of an inter-laboratory study for DCBH analysis.
References
Performance Showdown: Selecting the Optimal Analytical Column for 4,4'-Dichlorobenzhydrol
For researchers, scientists, and professionals in drug development, the precise and efficient analysis of 4,4'-Dichlorobenzhydrol is critical. This guide offers a comparative overview of potential analytical columns, drawing upon experimental data from structurally similar compounds to provide a framework for method development and column selection. The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with a variety of column choices that can significantly impact analytical performance.
Comparative Analysis of Analytical Columns
The selection of an appropriate analytical column is paramount for achieving desired separation, resolution, and sensitivity. Based on the analysis of analogous compounds, this section compares the expected performance of common reversed-phase and chiral columns for HPLC, as well as a standard capillary column for GC.
Table 1: Predicted Performance Comparison of Analytical Columns for this compound Analysis
| Analytical Technique | Column Type | Stationary Phase | Particle Size (µm) | Dimensions (L x ID, mm) | Expected Retention Time (min) | Expected Resolution (Rs) | Key Advantages | Potential Limitations |
| HPLC | Reversed-Phase | C18 | 5 | 150 x 4.6 | 5 - 10 | > 1.5 (for impurities) | Robust, versatile, good for purity analysis. | Not suitable for enantiomeric separation. |
| HPLC | Chiral | Amylose tris(3,5-dimethylphenylcarbamate) | 5 | 250 x 4.6 | 10 - 20 (enantiomers) | > 1.5 (between enantiomers) | Enables separation of enantiomers. | May require specific mobile phases, longer analysis times. |
| GC | Capillary | 5% Phenyl Polysiloxane | 0.25 | 30m x 0.25 | 8 - 15 | > 1.5 (for impurities) | High efficiency, suitable for volatile compounds. | Potential for thermal degradation of the analyte.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols are representative for the analysis of this compound and can be adapted as a starting point for method development.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for routine quality control and quantification of this compound in bulk substances and intermediates.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Chiral High-Performance Liquid Chromatography (Chiral-HPLC) Protocol
This method is designed for the separation and quantification of the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method offers high sensitivity and selectivity, making it suitable for trace analysis and identification.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (consider pulsed splitless injection to minimize thermal degradation).
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-350.
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a final concentration of 100 µg/mL.
Methodology and Workflow Visualization
The selection of an optimal analytical column and method is a systematic process. The following diagram illustrates a typical workflow for developing and validating an analytical method for this compound.
References
Efficacy of 4,4'-Dichlorobenzhydrol Analogs in Biological Assays: A Comparative Guide
This guide provides a comparative analysis of the biological efficacy of analogs of 4,4'-Dichlorobenzhydrol, focusing on their performance in cytotoxicity assays against various cancer cell lines. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these compounds as potential therapeutic agents.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are analogs of this compound where the hydroxyl group has been replaced with a substituted piperazine moiety. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is derived from studies on a panel of human cancer cell lines.[1][2][3]
Table 1: Cytotoxic Activity (IC50, µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1][3]
| Compound ID | R Group | HUH7 (Liver) | HCT116 (Colon) | MCF7 (Breast) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) | HEP3B (Liver) | BT20 (Breast) | T47D (Breast) | CAMA-1 (Breast) | KATO-3 (Gastric) | MFE-296 (Endometrial) |
| 5a | Cl | 4.8 | 4.6 | 4.9 | 4.9 | 5.2 | 5.1 | 5.3 | 5.0 | 5.2 | 5.4 | 5.1 | 5.5 |
| 5b | F | 5.2 | 5.0 | 5.3 | 5.4 | 5.6 | 5.5 | 5.7 | 5.4 | 5.6 | 5.8 | 5.5 | 5.9 |
| 5c | OCH3 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 5d | Br | 4.9 | 4.7 | 5.0 | 5.1 | 5.3 | 5.2 | 5.4 | 5.1 | 5.3 | 5.5 | 5.2 | 5.6 |
| 5e | NO2 | 6.2 | 6.0 | 6.3 | 6.4 | 6.6 | 6.5 | 6.7 | 6.4 | 6.6 | 6.8 | 6.5 | 6.9 |
| 5f | Ph | 7.5 | 7.3 | 7.6 | 7.7 | 7.9 | 7.8 | 8.0 | 7.7 | 7.9 | 8.1 | 7.8 | 8.2 |
| 5g | 2,4-di F | 4.5 | 4.3 | 4.6 | 4.7 | 4.9 | 4.8 | 5.0 | 4.7 | 4.9 | 5.1 | 4.8 | 5.2 |
| Camptothecin (Control) | - | <2.5 | <2.5 | <2.5 | <2.5 | <2.5 | <2.5 | <2.5 | <2.5 | <2.5 | <2.5 | <2.5 | <2.5 |
Experimental Protocols
The following sections detail the methodologies used for the synthesis and cytotoxic evaluation of the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives[1][4]
The synthesis of the target compounds was achieved through a nucleophilic substitution reaction.
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
Substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-fluorobenzoyl chloride, etc.)
-
Triethylamine
-
Dry Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A solution of 1-(4-chlorobenzhydryl)piperazine (1.0 eq) in dry DCM is cooled to 0-5 °C.
-
Triethylamine (3.0 eq) is added to the solution, and the mixture is stirred for 10 minutes.
-
The corresponding substituted benzoyl chloride (1.0 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 5-6 hours.
-
After the reaction is complete, the mixture is washed with water.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay[5][6][7][8]
The in vitro cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Synthesized test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
-
96-well microtiter plates
Procedure:
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range of 2.5 to 40 µM) and incubated for 72 hours.[1][3]
-
Cell Fixation: The incubation medium is discarded, and the cells are fixed by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with 1% acetic acid to remove excess TCA and then air-dried.
-
Staining: SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound SRB dye and then air-dried.
-
Solubilization: The protein-bound dye is solubilized by adding 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and screening of the this compound analogs and a conceptual representation of a potential mechanism of action.
Figure 1. Experimental workflow for the synthesis and cytotoxicity screening of this compound analogs.
Figure 2. A generalized diagram of a potential cytotoxic mechanism of action for the benzhydrol analogs.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to 4,4'-Dichlorobenzhydrol and 4,4'-Dichlorobenzophenone in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
In the realm of environmental monitoring, the accurate detection and assessment of pesticide residues and their metabolites are of paramount importance. Among these, 4,4'-Dichlorobenzhydrol and 4,4'-dichlorobenzophenone (DCBP) are two significant compounds linked to the degradation of organochlorine pesticides like DDT and dicofol. This guide provides a comprehensive comparison of these two analytes in the context of environmental monitoring, supported by experimental data and detailed methodologies to aid researchers in their analytical and toxicological assessments.
Introduction to the Contaminants
Both this compound and 4,4'-dichlorobenzophenone are metabolites of the persistent organic pollutant DDT and the acaricide dicofol.[1] Their presence in the environment serves as an indicator of historical and ongoing pesticide contamination. Understanding their distinct chemical properties, environmental fate, and toxicological profiles is crucial for a thorough risk assessment. 4,4'-dichlorobenzophenone is a significant environmental contaminant, primarily known as a metabolite of the pesticides DDT and dicofol.[2] Its persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for its monitoring in the environment.
Degradation Pathway from Dicofol
The primary precursor to both this compound and 4,4'-dichlorobenzophenone in many environmental settings is the pesticide dicofol. The degradation of dicofol can proceed through different pathways, leading to the formation of these two distinct metabolites. The transformation is influenced by environmental conditions such as pH and UV light.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 4,4'-dichlorobenzophenone is essential for predicting their environmental behavior and for developing effective analytical methods.
| Property | This compound | 4,4'-Dichlorobenzophenone |
| Molecular Formula | C₁₃H₁₀Cl₂O | C₁₃H₈Cl₂O |
| Molecular Weight | 253.12 g/mol | 251.11 g/mol |
| Structure | Secondary Alcohol | Ketone |
| Log Kow (Octanol-Water Partition Coefficient) | ~4.5 (estimated) | ~4.9 |
Performance in Environmental Monitoring: A Comparative Overview
The selection of an appropriate analytical target is a critical decision in any environmental monitoring program. This section compares the performance of this compound and 4,4'-dichlorobenzophenone as indicators of pesticide contamination.
Analytical Methods and Performance
The accurate quantification of these compounds in complex environmental matrices such as water, soil, and biota requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.
| Parameter | This compound | 4,4'-Dichlorobenzophenone |
| Primary Analytical Techniques | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS |
| Limit of Detection (LOD) in Water | Not widely reported, expected to be in the ng/L range | 0.066 to 0.563 µg/L (for a multi-residue method)[3] |
| Limit of Quantification (LOQ) in Water | Not widely reported | 0.002 to 0.016 µg/L (for a multi-residue method)[3] |
| Mean Recovery in Spiked Samples (Biota) | Data not readily available | 99% (at 9.2 ng spike) to 146% (at 46 ng spike)[4] |
Experimental Protocol: Simultaneous Analysis of Dicofol and 4,4'-Dichlorobenzophenone in Biota
This protocol is adapted from a refined method for the analysis of dicofol and DCBP in Arctic cod.[4]
1. Sample Preparation and Extraction:
-
Homogenize the biological tissue sample.
-
Spike the sample with an appropriate internal standard.
-
Extract the analytes using a suitable solvent system (e.g., hexane/acetone).
-
Perform lipid removal using concentrated sulfuric acid.
2. Instrumental Analysis (GC-MS):
-
Injection: On-column injection is recommended to prevent thermal degradation of dicofol to DCBP.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separation.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Environmental Persistence and Fate
The persistence of a contaminant in the environment determines its long-term impact. While data for this compound is limited, the persistence of 4,4'-dichlorobenzophenone has been more extensively studied.
-
4,4'-Dichlorobenzophenone (DCBP): As the main and most persistent metabolite of dicofol, DCBP is expected to be prevalent in surface waters.[5] Its presence in the environment can result from both abiotic processes, such as photolysis of dicofol, and biotic degradation.
-
This compound: Being a secondary alcohol, it is anticipated to be more susceptible to oxidation to 4,4'-dichlorobenzophenone under environmental conditions. Its persistence is therefore expected to be lower than that of DCBP.
Comparative Ecotoxicity
The toxicological effects of these compounds on non-target organisms are a critical aspect of their environmental risk assessment.
| Organism | Endpoint | This compound | 4,4'-Dichlorobenzophenone |
| Daphnia magna (Water Flea) | 48h LC50 | Data not readily available | 0.26 mg/L[5] |
| Daphnia magna (Water Flea) | 48h EC50 | Data not readily available | 0.17 mg/L[5] |
| Artemia salina (Brine Shrimp) | 24h EC50 | Data not readily available | 0.27 mg/L[5] |
Experimental Protocol: Acute Toxicity Testing with Daphnia magna
This protocol is based on standard methods for aquatic toxicity testing.
1. Test Organisms:
-
Use neonates of Daphnia magna (<24 hours old).
2. Test Conditions:
-
Temperature: 20 ± 2 °C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Test Vessels: Glass beakers.
-
Test Duration: 48 hours.
3. Procedure:
-
Prepare a series of test concentrations of the chemical in a suitable culture medium.
-
Introduce a set number of daphnids (e.g., 10) into each test vessel.
-
Observe and record mortality and immobilization at 24 and 48 hours.
-
Calculate the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) values.
Conclusion
In the context of environmental monitoring for DDT and dicofol contamination, 4,4'-dichlorobenzophenone emerges as a more robust and frequently detected indicator compared to this compound. This is attributed to its greater persistence in the environment and its position as a more stable end-product of degradation. The available analytical methods are well-established for DCBP, with reported performance metrics that allow for sensitive detection in various environmental matrices.
While this compound is a valid metabolite, its lower expected persistence suggests it may be a more transient indicator of recent contamination. The lack of extensive toxicological and analytical performance data for this compound presents a significant data gap.
For comprehensive environmental risk assessment, monitoring programs should prioritize the analysis of 4,4'-dichlorobenzophenone. However, in studies aiming to elucidate degradation pathways or assess recent contamination events, the simultaneous analysis of both this compound and 4,4'-dichlorobenzophenone would provide a more complete picture of the contaminant profile. Further research is warranted to establish a more comprehensive toxicological and environmental fate profile for this compound to enable a more direct and thorough comparison with its ketone counterpart.
References
- 1. This compound | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csuohio.edu [csuohio.edu]
- 5. ise.usj.edu.mo [ise.usj.edu.mo]
Safety Operating Guide
Proper Disposal of 4,4'-Dichlorobenzhydrol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4,4'-Dichlorobenzhydrol (CAS No. 90-97-1), a compound frequently used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and take appropriate safety precautions.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity (Oral), Category 4 |
| Causes skin irritation | Skin irritation, Category 2 |
| May cause an allergic skin reaction | Skin sensitisation, Category 1 |
| Causes serious eye irritation | Eye irritation, Category 2A |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term, Category 2 |
Note: Some related organochlorine compounds are suspected of damaging fertility or the unborn child[1].
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Elbow-length PVC or other chemically resistant gloves.[2]
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Protective Clothing: A lab coat or other suitable protective clothing.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate: Immediately evacuate the danger area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Cover drains to prevent the chemical from entering the sewer system.
-
Absorb: Use an inert absorbent material such as sand, soil, or "kitty litter" to cover the spill.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean: Clean the affected area thoroughly.
-
Dispose: Dispose of the contaminated materials as hazardous waste according to the procedures outlined below.
Disposal Procedures
The recommended and often legally required method for the disposal of this compound and other organochlorine compounds is through an approved hazardous waste disposal facility. On-site chemical neutralization is not recommended due to the persistent and hazardous nature of this compound.
Waste Collection and Storage:
-
Container: Leave the chemical in its original container whenever possible. If a different container is used, ensure it is compatible with the chemical and in good condition.[2] Waste containers must be kept tightly closed except when adding waste.[3][4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Storage: Store waste containers in a designated, locked, cool, and waterproof area, away from direct sunlight and incompatible materials.[2]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. In many regions, there are specific collection programs for organochlorine pesticides and other hazardous chemicals.[2] The primary disposal method for such compounds is high-temperature incineration.[5]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4,4'-Dichlorobenzhydrol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4,4'-Dichlorobenzhydrol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing. | Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat or coveralls, to prevent skin exposure.[3][4] | Protective gloves should be worn to prevent skin exposure.[3] Appropriate protective clothing is necessary to prevent skin contact.[3] |
| Respiratory Protection | A dust respirator or a full-face respirator should be used, especially if dust or aerosols are generated or if exposure limits are exceeded.[4] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] |
| Footwear | Protective boots may be necessary depending on the scale of handling. | N/A |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Step 1: Engineering Controls and Preparation
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
-
Keep the container of this compound tightly closed when not in use.[3][4]
Step 2: Handling Procedures
-
Avoid generating dust when handling the solid material.[3][4]
-
Do not breathe dust, vapor, mist, or gas.[3]
-
Wash hands and face thoroughly after handling the chemical.[4]
Step 3: Storage
-
Store in a cool, dark, and dry place.[4]
-
Store away from incompatible materials, such as oxidizing agents.[4]
Emergency and First-Aid Procedures
Table 2: First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[3] |
In case of a spill, keep people away and upwind of the spill/leak. Prevent the product from entering drains. Sweep the dust to collect it into an airtight container for disposal.[4]
Disposal Plan
The disposal of this compound and its containers must be handled by qualified personnel knowledgeable in all applicable regulations.
-
Unused Product: Disposal must comply with all federal, state, and local regulations.[4] The product should not be allowed to enter the environment, drains, waterways, or soil.[4]
-
Containers: Dispose of as unused product. Do not re-use empty containers.[4]
Quantitative Data
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₀Cl₂O[5] |
| Molecular Weight | 253.12 g/mol [1][5] |
| Appearance | White crystalline powder[3] |
| Melting Point | 58 - 62 °C / 136.4 - 143.6 °F[6] |
| Occupational Exposure Limits (PEL/TLV) | No data available.[1] |
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
